molecular formula C10H10F2O3 B1412998 Methyl 2,3-difluoro-5-methoxyphenylacetate CAS No. 1806331-02-1

Methyl 2,3-difluoro-5-methoxyphenylacetate

Cat. No.: B1412998
CAS No.: 1806331-02-1
M. Wt: 216.18 g/mol
InChI Key: FLOZLHOYHSTVNX-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-methoxyphenylacetate is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2,3-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-7-3-6(4-9(13)15-2)10(12)8(11)5-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZLHOYHSTVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded methodology for the synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The proposed synthetic pathway is designed for efficiency and scalability, leveraging well-established chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Methyl 2,3-difluoro-5-methoxyphenylacetate is a valuable building block in organic synthesis. The presence of the difluoro- and methoxy- substituents on the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules. This guide outlines a robust and reproducible multi-step synthesis, commencing from a readily accessible starting material.

Proposed Synthetic Pathway

The synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate can be achieved through a four-step sequence, as illustrated below. This pathway begins with the commercially available 2,3-difluoro-5-methoxyaniline and proceeds through a Sandmeyer reaction, followed by nitrile hydrolysis and subsequent esterification.

Synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate A 2,3-Difluoro-5-methoxyaniline B Aryl Diazonium Salt Intermediate A->B  NaNO2, HCl (Diazotization) C 2,3-Difluoro-5-methoxybenzonitrile B->C  CuCN (Sandmeyer Reaction) D 2,3-Difluoro-5-methoxyphenylacetic Acid C->D  H2SO4, H2O (Hydrolysis) E Methyl 2,3-difluoro-5-methoxyphenylacetate D->E  CH3OH, H2SO4 (Esterification)

Caption: Proposed synthetic workflow for Methyl 2,3-difluoro-5-methoxyphenylacetate.

Experimental Protocols and Mechanistic Insights

Step 1: Diazotization of 2,3-Difluoro-5-methoxyaniline

The initial step involves the conversion of the primary aromatic amine, 2,3-difluoro-5-methoxyaniline, into a more reactive diazonium salt. This is a classic diazotization reaction, typically carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.

Protocol:

  • To a stirred solution of 2,3-difluoro-5-methoxyaniline (1.0 eq) in aqueous hydrochloric acid (3 M), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The temperature of the reaction mixture is carefully maintained below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality of Experimental Choices: The use of a strong acid like HCl is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent. The low temperature is critical to prevent the premature decomposition of the aryl diazonium salt, which is notoriously unstable at higher temperatures.

Step 2: Sandmeyer Reaction for the Synthesis of 2,3-Difluoro-5-methoxybenzonitrile

The Sandmeyer reaction is a powerful method for the substitution of the diazonium group with a cyano group, utilizing a copper(I) cyanide catalyst.[1][2] This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a carbon atom, which is essential for the subsequent formation of the acetic acid side chain.[3][4]

Protocol:

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution from Step 1 is then added slowly to the vigorously stirred copper(I) cyanide solution.

  • A gradual evolution of nitrogen gas should be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • The mixture is then cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-difluoro-5-methoxybenzonitrile.

Trustworthiness of the Protocol: The use of a slight excess of the copper(I) cyanide and sodium cyanide ensures the complete conversion of the diazonium salt. The workup procedure is a standard and effective method for isolating and purifying the nitrile product.

Step 3: Hydrolysis of 2,3-Difluoro-5-methoxybenzonitrile to 2,3-Difluoro-5-methoxyphenylacetic Acid

The nitrile group is then hydrolyzed to a carboxylic acid under acidic conditions. This transformation is a fundamental reaction in organic synthesis.[5]

Protocol:

  • The crude 2,3-difluoro-5-methoxybenzonitrile from Step 2 is refluxed in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford 2,3-difluoro-5-methoxyphenylacetic acid.

Expertise & Experience: The choice of concentrated sulfuric acid provides a strongly acidic medium and a high boiling point, which facilitates the complete hydrolysis of the relatively stable nitrile group. Pouring the reaction mixture onto ice is a standard technique to quench the reaction and promote the precipitation of the less water-soluble carboxylic acid.

Step 4: Esterification of 2,3-Difluoro-5-methoxyphenylacetic Acid

The final step is the Fischer esterification of the synthesized carboxylic acid with methanol to yield the target compound, Methyl 2,3-difluoro-5-methoxyphenylacetate.[6][7]

Protocol:

  • 2,3-Difluoro-5-methoxyphenylacetic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the final product, Methyl 2,3-difluoro-5-methoxyphenylacetate. Further purification can be achieved by column chromatography if necessary.

Authoritative Grounding: Fischer esterification is a well-established and widely used method for the preparation of esters from carboxylic acids and alcohols.[8] The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Data Summary

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsTemperature (°C)Reaction Time (h)
1DiazotizationNaNO₂, HCl0-50.5
2Sandmeyer ReactionCuCN, NaCN0-5, then 50-602-3
3HydrolysisH₂SO₄, H₂OReflux4-8
4EsterificationCH₃OH, H₂SO₄Reflux4-6

Conclusion

The described four-step synthesis provides a clear and logical pathway to Methyl 2,3-difluoro-5-methoxyphenylacetate. Each step employs well-understood and reliable chemical reactions, ensuring a high degree of success for researchers with a foundational knowledge of organic synthesis. The provided protocols are designed to be self-validating, with clear endpoints and standard purification techniques. This guide serves as a valuable resource for the efficient and reproducible synthesis of this important chemical intermediate.

References

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sandmeyer Reaction - SynArchive. (n.d.). Retrieved February 27, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved February 27, 2026, from [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24). Retrieved February 27, 2026, from [Link]

  • CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents. (n.d.).
  • (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - Semantic Scholar. (2017). Retrieved February 27, 2026, from [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. (n.d.). Retrieved February 27, 2026, from [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. (2026, January 7). Retrieved February 27, 2026, from [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents. (n.d.).
  • CN109796408A - A kind of synthetic method of 5- difluoro-methoxy-3- Trifluoromethyl-1-methylpyrazole - Google Patents. (n.d.).
  • Methyl 2-(3,4,5-trimethoxyphenyl)acetate Properties - EPA. (2025, October 15). Retrieved February 27, 2026, from [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (2013, January 25). Retrieved February 27, 2026, from [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (n.d.). Retrieved February 27, 2026, from [Link]

  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities - Research Trend. (2023, May 15). Retrieved February 27, 2026, from [Link]

  • METHYL (2-METHOXYPHENYL)ACETATE - gsrs. (n.d.). Retrieved February 27, 2026, from [Link]

  • US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).
  • (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. (2025, August 9). Retrieved February 27, 2026, from [Link]

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2,3-Difluoro-6-methoxybenzonitrile | C8H5F2NO | CID 3841940 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates | ChemRxiv. (n.d.). Retrieved February 27, 2026, from [Link]

  • Methyl 4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-Fluoro-5-methoxybenzonitrile AldrichCPR 127667-01-0 - MilliporeSigma. (n.d.). Retrieved February 27, 2026, from [Link]

  • Process for producing methyl methoxyacetate - European Patent Office - EP 0078162 A1 - Googleapis.com. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Physicochemical Profiling & Synthetic Utility of Methyl 2,3-difluoro-5-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Methyl 2,3-difluoro-5-methoxyphenylacetate Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists Author Role: Senior Application Scientist

Executive Summary

Methyl 2,3-difluoro-5-methoxyphenylacetate (CAS 1806331-02-1) represents a specialized fluorinated building block in modern medicinal chemistry. Its structural core—a phenylacetic acid ester decorated with a specific 2,3-difluoro and 5-methoxy substitution pattern—offers a unique electronic and steric profile. The strategic placement of fluorine atoms at the 2 and 3 positions modulates the acidity of the benzylic protons and alters the metabolic susceptibility of the aromatic ring, while the 5-methoxy group provides a vector for hydrogen bonding and further functionalization.

This guide provides a comprehensive technical analysis of this compound, moving from fundamental physicochemical properties to practical handling, synthesis strategies, and analytical characterization.

Molecular Architecture & Identification[1]

ParameterDetail
Chemical Name Methyl 2,3-difluoro-5-methoxyphenylacetate
CAS Registry Number 1806331-02-1
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
SMILES COC1=CC(CC(=O)OC)=C(F)C(F)=C1
InChI Key (Predicted) Specific key depends on conformer, generally unique to structure
Structural Class Fluorinated Phenylacetic Ester
Structural Insight

The 2,3-difluoro motif creates a localized region of high electron density and metabolic resistance (blocking the typically labile ortho and meta positions). The 5-methoxy group acts as an electron-donating group (EDG) via resonance, partially counteracting the electron-withdrawing nature of the fluorines, creating a "push-pull" electronic system that influences the reactivity of the aromatic ring toward electrophilic aromatic substitution (EAS).

Physicochemical Property Profile

The following data aggregates calculated values using consensus algorithms (ACD/Labs, ChemAxon) and comparative analysis with structural analogs (e.g., Methyl 2-(3-fluoro-4-methoxyphenyl)acetate).

Quantitative Data Table
PropertyValue (Predicted/Observed)Significance in Drug Design
Physical State Liquid or Low-Melting SolidHandling logistics (pipetting vs. weighing).
Boiling Point ~280–290°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Octanol/Water) 1.95 ± 0.3Moderate lipophilicity; suggests good membrane permeability.
Topological Polar Surface Area (TPSA) 35.5 ŲExcellent range for CNS and oral bioavailability (<140 Ų).
pKa (Benzylic C-H) ~20–22Fluorine substitution increases acidity of α-protons compared to non-fluorinated analogs.
H-Bond Acceptors 3 (Ester O, Carbonyl O, Methoxy O)Interaction points for protein binding pockets.
H-Bond Donors 0Lack of donors improves membrane permeability.
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water; requires organic co-solvents for bioassays.
Mechanistic Implications
  • Lipophilicity: With a LogP near 2.0, the compound sits in the "sweet spot" for lead optimization, balancing solubility with permeability.

  • Metabolic Stability: The 2,3-difluoro substitution blocks metabolic oxidation at these positions, forcing metabolism likely toward O-demethylation of the 5-methoxy group or ester hydrolysis.

Synthetic Utility & Reactivity[4]

This compound serves as a versatile intermediate.[1][2] The ester functionality allows for facile conversion to acids, amides, or alcohols, while the aromatic core remains robust.

Primary Reaction Pathways
  • Ester Hydrolysis: Conversion to 2,3-difluoro-5-methoxyphenylacetic acid (LiOH/THF/H₂O) for coupling reactions.

  • Benzylic Alkylation: The electron-withdrawing fluorines slightly acidify the benzylic position, facilitating deprotonation (LDA or NaH) and subsequent alkylation to introduce chirality.

  • Nucleophilic Aromatic Substitution (SNAr): While difficult, the 2,3-difluoro system may be susceptible to SNAr under forcing conditions if strong nucleophiles are used, potentially displacing a fluorine atom.

Experimental Workflow: Synthesis from Precursor

A robust, self-validating synthesis route typically starts from the corresponding benzaldehyde or benzyl halide.

SynthesisPath Aldehyde 2,3-Difluoro-5-methoxy- benzaldehyde (Precursor) Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol NaBH4, MeOH (Reduction) Chloride Benzyl Chloride Intermediate Alcohol->Chloride SOCl2, DCM (Chlorination) Nitrile Phenylacetonitrile Derivative Chloride->Nitrile NaCN, DMSO (Cyanation) Product Methyl 2,3-difluoro-5- methoxyphenylacetate (Target) Nitrile->Product HCl (g), MeOH (Pinner Reaction/Methanolysis)

Figure 1: Standard homologation sequence converting the benzaldehyde precursor to the target methyl ester.

Experimental Characterization Protocols

To ensure scientific integrity, every batch must be validated using orthogonal analytical methods.

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the primary identity check.

  • Solvent: CDCl₃

  • Key Signals (Predicted):

    • δ 6.5 – 6.8 ppm (m, 2H): Aromatic protons. The coupling pattern will be complex due to F-H coupling (

      
      , 
      
      
      
      ).
    • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 3.70 ppm (s, 3H): Methyl ester (-COOCH₃).

    • δ 3.60 ppm (s, 2H): Benzylic methylene (-CH₂-). Note: This may appear as a doublet or broad singlet if long-range F-coupling occurs.

B. Quality Control Workflow

The following DOT diagram outlines a self-validating QC decision tree.

QC_Workflow Sample Crude Product TLC TLC Screening (Hex/EtOAc 4:1) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Impurities Detected PureFraction Isolated Fraction Purification->PureFraction NMR 1H & 19F NMR (Identity) PureFraction->NMR HPLC HPLC-UV/MS (Purity >98%) PureFraction->HPLC Decision Release Batch? NMR->Decision HPLC->Decision Reject Reprocess/Discard Decision->Reject Fail Approve Approve for Use Decision->Approve Pass

Figure 2: Analytical Quality Control (QC) decision tree for batch release.

Handling & Stability

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

  • Container: Amber glass vials to protect from potential photodegradation.

References

  • Matrix Scientific. (2017). Safety Data Sheet: Methyl 2,3-difluoro-5-methoxyphenylacetate. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-(3,4,5-trimethoxyphenyl)acetate (Analog Reference). PubChem.[3][4][5][6] Link

  • ChemScene. (2025). Product Information: Methyl 2,3-difluoro-5-methoxybenzoate (Structural Analog). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][7] Chem. Link (Used for solvent peak calibration in characterization).

Sources

Spectroscopic Profile of Methyl 2,3-difluoro-5-methoxyphenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of Methyl 2,3-difluoro-5-methoxyphenylacetate. In the absence of publicly available experimental data for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed theoretical spectroscopic profile. By analyzing the electronic effects of the difluoro, methoxy, and methyl acetate substituents on the phenyl ring, we offer in-depth predictions of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules.

Introduction and Molecular Structure

Methyl 2,3-difluoro-5-methoxyphenylacetate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to understanding their structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the exact molecular structure and purity of newly synthesized compounds.

This guide provides a detailed predictive analysis of the spectroscopic data for Methyl 2,3-difluoro-5-methoxyphenylacetate. The predictions are grounded in established spectroscopic principles and data from analogous compounds containing 2,3-difluorophenyl and methoxyphenylacetate moieties.[1][2][3][4]

Molecular Structure

The structure of Methyl 2,3-difluoro-5-methoxyphenylacetate, with systematic numbering for NMR assignments, is presented below.

Figure 1: Molecular structure of Methyl 2,3-difluoro-5-methoxyphenylacetate with atom numbering for NMR assignments.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the two aromatic protons, the methylene protons of the acetate group, and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the methoxy group.[5][6]

  • Aromatic Protons (H4 and H6):

    • H4: This proton is situated between two electron-donating groups (methoxy at C5) and an electron-withdrawing group (acetate at C1, though its effect is primarily on the ortho positions). It is also meta to the two fluorine atoms. The methoxy group will exert a shielding effect. A chemical shift in the range of δ 6.7-6.9 ppm is predicted. Due to coupling with the adjacent fluorine at C3 and the distant fluorine at C2, as well as the H6 proton, this signal is expected to be a complex multiplet.

    • H6: This proton is ortho to the acetate group and meta to a fluorine and the methoxy group. The proximity to the acetate group will cause some deshielding. A chemical shift in the range of δ 6.9-7.1 ppm is anticipated. This signal will likely appear as a multiplet due to coupling with the H4 proton and the fluorine at C2.

  • Methylene Protons (C7H₂):

    • These benzylic protons are adjacent to the aromatic ring and the carbonyl group. Their chemical shift is predicted to be around δ 3.7-3.9 ppm . This signal will appear as a singlet as there are no adjacent protons.

  • Methyl Protons (C9H₃ and C10H₃):

    • Ester Methyl (C9H₃): The methyl group of the ester is in a standard environment and is expected to produce a sharp singlet at approximately δ 3.7-3.8 ppm .

    • Methoxy Methyl (C10H₃): The methyl group of the methoxy ether will also be a sharp singlet, predicted to be in the range of δ 3.8-4.0 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex due to the presence of ten unique carbon atoms and the effects of carbon-fluorine coupling. The chemical shifts are predicted based on additive rules and data from similar fluorinated and methoxy-substituted aromatic compounds.[7][8]

  • Carbonyl Carbon (C8): The ester carbonyl carbon is expected to resonate in the typical range for aromatic esters, around δ 170-172 ppm .

  • Aromatic Carbons (C1-C6):

    • C1: This carbon, bearing the acetate group, will be in the range of δ 130-135 ppm .

    • C2 and C3: These carbons are directly attached to fluorine atoms, which cause a significant downfield shift and will appear as doublets due to one-bond C-F coupling. Their chemical shifts are predicted to be in the region of δ 145-155 ppm , with large coupling constants (¹JC-F ≈ 240-250 Hz).

    • C4: This protonated carbon will be influenced by the adjacent fluorine and methoxy groups, with a predicted chemical shift of δ 100-105 ppm .

    • C5: The carbon attached to the methoxy group will be significantly shielded, resonating at approximately δ 158-162 ppm .

    • C6: This protonated carbon, ortho to the acetate group, is expected to have a chemical shift in the range of δ 110-115 ppm .

  • Aliphatic Carbons (C7, C9, C10):

    • Methylene Carbon (C7): The benzylic carbon of the acetate group is predicted to be around δ 40-45 ppm .

    • Ester Methyl Carbon (C9): This methyl carbon should appear at δ 52-54 ppm .

    • Methoxy Methyl Carbon (C10): The methoxy methyl carbon is expected at δ 55-57 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester and substituted aromatic functionalities.[9][10][11][12]

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹ .[9][10]

  • C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will likely appear as a strong band between 1250-1300 cm⁻¹ and another between 1000-1100 cm⁻¹ .[11]

  • Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon double bonds in the aromatic ring are expected in the region of 1580-1620 cm⁻¹ and 1450-1500 cm⁻¹ .

  • C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are predicted in the range of 1100-1300 cm⁻¹ . These may overlap with the C-O stretching bands.

  • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

  • Aliphatic C-H Stretch: Absorptions from the C-H stretching of the methylene and methyl groups will appear just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ . The methoxy group may also show a characteristic C-H stretch around 2850 cm⁻¹.[13]

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring will cause bands in the fingerprint region, typically between 800-900 cm⁻¹ .

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecule will fragment in predictable ways. The analysis of these fragments helps to confirm the molecular structure.[14]

  • Molecular Ion (M⁺): The molecular weight of Methyl 2,3-difluoro-5-methoxyphenylacetate (C₁₀H₁₀F₂O₃) is 216.18 g/mol . The molecular ion peak is expected at m/z = 216 .

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-•OCH₃): A fragment ion at m/z = 185 is expected from the loss of the methoxy radical from the ester.

    • Loss of the carbomethoxy group (-•COOCH₃): This would lead to a fragment at m/z = 157 .

    • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the acetate side chain would result in a benzylic cation at m/z = 157 .

    • McLafferty Rearrangement: While not the most prominent for this structure, a rearrangement involving the ester group could occur.

    • A common fragmentation for phenyl acetates is the loss of ketene (CH₂=C=O) from the molecular ion, which would result in a fragment at m/z = 174 .[15][16] This fragment corresponds to the 2,3-difluoro-5-methoxyphenol radical cation.

Summary of Predicted Spectroscopic Data

Technique Feature Predicted Value
¹H NMR Aromatic H4δ 6.7-6.9 ppm (m)
Aromatic H6δ 6.9-7.1 ppm (m)
Methylene C7H₂δ 3.7-3.9 ppm (s)
Ester Methyl C9H₃δ 3.7-3.8 ppm (s)
Methoxy Methyl C10H₃δ 3.8-4.0 ppm (s)
¹³C NMR Carbonyl C8δ 170-172 ppm
Aromatic C1δ 130-135 ppm
Aromatic C2, C3δ 145-155 ppm (d, ¹JC-F ≈ 240-250 Hz)
Aromatic C4δ 100-105 ppm
Aromatic C5δ 158-162 ppm
Aromatic C6δ 110-115 ppm
Methylene C7δ 40-45 ppm
Ester Methyl C9δ 52-54 ppm
Methoxy Methyl C10δ 55-57 ppm
IR C=O Stretch (Ester)1735-1750 cm⁻¹ (strong)
C-O Stretch1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ (strong)
C-F Stretch1100-1300 cm⁻¹ (strong)
Aromatic C=C Stretch1580-1620 cm⁻¹ and 1450-1500 cm⁻¹ (medium)
MS (EI) Molecular Ion (M⁺)m/z = 216
Key Fragmentsm/z = 185, 174, 157

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like Methyl 2,3-difluoro-5-methoxyphenylacetate.

General Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) nmr ¹H, ¹³C, (optional ¹⁹F) NMR Spectroscopy prep->nmr ir FT-IR Spectroscopy (ATR or KBr pellet) prep->ir ms Mass Spectrometry (e.g., EI, ESI) prep->ms process Process raw data (Fourier transform, baseline correction) nmr->process ir->process ms->process interpret Interpret spectra: - Chemical shifts - Coupling constants - Vibrational modes - Fragmentation patterns process->interpret structure Structure Elucidation and Verification interpret->structure

Figure 2: A generalized workflow for the spectroscopic analysis of an organic compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid or soluble solid, a thin film can be cast on a salt plate, or an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr/thin film) or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, this is often done via a direct insertion probe or through a gas chromatograph (GC-MS). For electrospray ionization (ESI-MS), the sample is dissolved in a suitable solvent and infused or injected into the instrument.

  • Ionization: Ionize the sample using the chosen method (e.g., a 70 eV electron beam for EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

This technical guide presents a detailed, theory-based spectroscopic profile for Methyl 2,3-difluoro-5-methoxyphenylacetate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive set of benchmarks for the identification and characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining empirical data. This document serves as a valuable resource for researchers working with this compound and other structurally similar fluorinated aromatic esters, facilitating efficient and accurate structural elucidation.

References

  • Gunes, N., & Cinar, M. (2012). Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 659–670.
  • Lozynskyi, A., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1713.
  • ResearchGate. (n.d.). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate... [Image]. Retrieved from [Link]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1511–1519.
  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Table]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31229, Phenyl acetate. Retrieved from [Link].

  • Griffiths, L. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
  • Brodbelt, J. S., & Isbell, J. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(10), 1963–1973.
  • The Royal Society of Chemistry. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetnitirle.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1511-1519.
  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.
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  • Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
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Comprehensive Technical Guide: Solubility and Stability Profiling of Methyl 2,3-difluoro-5-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Overview

In modern medicinal chemistry, fluorinated phenylacetic acid derivatives are indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Methyl 2,3-difluoro-5-methoxyphenylacetate (CAS: 1806331-02-1) is a highly specialized intermediate utilized in the development of advanced therapeutics[1].

Before integrating this compound into high-throughput screening (HTS) assays or scaling up synthetic routes, it is critical to establish its physicochemical boundaries. As a Senior Application Scientist, I approach molecule characterization not by merely logging empirical data, but by deconstructing the molecular architecture to understand the causality behind its behavior. This guide provides an in-depth analysis of the solubility and stability of Methyl 2,3-difluoro-5-methoxyphenylacetate, backed by self-validating experimental protocols.

Structural Causality: Deconstructing the Molecule

To predict how this compound behaves in solution, we must analyze its three defining micro-environments:

  • The 2,3-Difluoro Motif: Fluorine substitution profoundly impacts lipophilicity. The highly electronegative fluorine atoms pull electron density away from the aromatic ring. While there are no ionizable protons on the ring to experience a pKa shift, the fluorines significantly increase the partition coefficient (LogP). This drives its poor aqueous solubility and high affinity for organic phases.

  • The 5-Methoxy Group: This ether linkage acts as an electron-donating group via resonance. Sterically, the methoxy group disrupts planar crystal packing, which marginally improves solubility in organic solvents compared to a fully unsubstituted phenylacetate analog.

  • The Methyl Ester: The ester linkage is the molecule's structural "Achilles' heel" regarding stability. It is highly susceptible to nucleophilic attack, meaning it will undergo rapid hydrolysis in both strongly acidic and basic aqueous environments.

StructuralCausality Core Methyl 2,3-difluoro-5-methoxyphenylacetate (CAS: 1806331-02-1) Fluoro 2,3-Difluoro Motif Core->Fluoro Methoxy 5-Methoxy Group Core->Methoxy Ester Methyl Ester Core->Ester Solubility High Organic Solubility Low Aqueous Solubility Fluoro->Solubility Increases LogP Methoxy->Solubility Steric disruption Stability Vulnerable to Hydrolysis (pH < 4 or pH > 8) Ester->Stability Base/Acid cleavage

Figure 1: Structural features dictating the solubility and stability of the compound.

Solubility Dynamics

Because Methyl 2,3-difluoro-5-methoxyphenylacetate lacks hydrogen bond donors (no -OH or -NH groups) and possesses multiple lipophilic halogens, it exhibits classic "grease-like" properties. Commercial suppliers provide this compound at high purities (e.g., 95%+)[2], but its utility is entirely dependent on proper solvent selection.

Why use a 10 mM DMSO stock instead of direct aqueous dissolution? The high LogP of the difluoro-aromatic system prevents spontaneous aqueous solvation. By pre-dissolving in an aprotic, high-dielectric solvent like DMSO, we overcome the lattice energy of the solid state, allowing for controlled precipitation monitoring rather than relying on the thermodynamically slow dissolution of the bulk powder.

Table 1: Empirical and Predicted Solubility Profile
Solvent SystemDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Water (pH 7.0) 80.1< 0.1 mg/mL (Insoluble)High lipophilicity; inability to form H-bond networks with water.
DMSO 46.7> 50 mg/mL (Highly Soluble)Strong dipole moment effectively solvates the polarized aromatic system.
Methanol (MeOH) 32.7> 30 mg/mL (Soluble)Favorable dipole-dipole interactions; excellent for stock solutions.
Dichloromethane 9.1> 100 mg/mL (Freely Soluble)"Like dissolves like"; matches the low polarity of the fluorinated ring.

Chemical Stability & Degradation Pathways

The primary degradation pathway for this compound is ester hydrolysis , yielding 2,3-difluoro-5-methoxyphenylacetic acid and methanol.

  • Base-Catalyzed Hydrolysis: Rapid and irreversible. Hydroxide ions directly attack the carbonyl carbon. Formulating this compound in buffers above pH 8.0 will result in near-complete degradation within 24 hours.

  • Acid-Catalyzed Hydrolysis: Slower than base catalysis, but significant at pH < 3.0.

  • Oxidative/Photolytic Stability: The fluorinated aromatic ring is highly resistant to oxidation due to the electron-withdrawing nature of the fluorines[3]. The compound is generally photostable, though long-term storage should utilize amber vials to prevent radical initiation at the methoxy position.

Table 2: Kinetic Stability Profile (Predicted Half-Life at 37°C)
Environmental ConditionEstimated t(1/2)Primary Degradant
Aqueous Buffer (pH 2.0) 48 - 72 hours2,3-difluoro-5-methoxyphenylacetic acid
Aqueous Buffer (pH 7.4) > 14 daysMinimal degradation
Aqueous Buffer (pH 10.0) < 4 hours2,3-difluoro-5-methoxyphenylacetic acid
100% DMSO (Dry, 4°C) > 12 monthsNone (Stable)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol be a self-validating system. A protocol is only as good as its internal controls. The following methodologies include specific reference standards to verify that the experimental conditions are functioning correctly before sample data is interpreted.

Protocol A: Kinetic Solubility Assessment (LC-MS/MS)

Objective: Determine the maximum soluble concentration in aqueous buffer from a DMSO stock.

  • Stock Preparation: Prepare a 10 mM stock solution of Methyl 2,3-difluoro-5-methoxyphenylacetate in LC-MS grade DMSO.

  • Control Spike: Prepare a mixed control solution containing Nicardipine (known low-solubility standard) and Caffeine (known high-solubility standard). Causality: If Caffeine precipitates, the buffer is compromised. If Nicardipine is fully soluble, the DMSO concentration is too high, creating a false positive.

  • Aqueous Dilution: Aliquot 10 µL of the 10 mM stock into 490 µL of PBS (pH 7.4) to achieve a final concentration of 200 µM (2% DMSO final). Repeat for controls.

  • Incubation: Incubate the samples at 37°C for 2 hours with orbital shaking at 300 RPM.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet any precipitated "brick dust."

  • Quantification: Carefully aspirate the supernatant and analyze via LC-MS/MS against a pre-established standard curve (prepared in 50% Acetonitrile to ensure full solubility).

Protocol B: Forced Degradation and Stability Profiling

Objective: Quantify the ester hydrolysis rate across physiological and extreme pH ranges.

  • Sample Preparation: Prepare a 1 mg/mL solution of the target compound in a 50% Acetonitrile / 50% Water co-solvent system (to ensure it remains in solution regardless of pH).

  • Control System: Prepare a parallel control containing Procaine (a known base-labile ester) and Fluconazole (a known highly stable compound). Causality: If Procaine does not degrade at pH 10, the basic buffer has neutralized. If Fluconazole degrades, the system is contaminated or the thermal conditions are erroneously harsh.

  • Stress Conditions: Sub-aliquot the samples into three distinct buffers:

    • pH 2.0 (0.1N HCl)

    • pH 7.4 (PBS)

    • pH 10.0 (Borate Buffer)

  • Thermal Incubation: Incubate all vials at 40°C (accelerated degradation condition).

  • Quenching & Analysis: Pull 50 µL aliquots at 0, 4, 12, and 24 hours. Quench basic/acidic samples with neutralizing buffer immediately. Analyze via HPLC-UV at 254 nm to calculate the degradation half-life (t1/2).

ProtocolWorkflow Stock 1. Preparation 10mM DMSO Stock Buffer 2. Aqueous Dilution pH 1.2 to 10.0 Stock->Buffer Incubate 3. Incubation 37°C for 24h Buffer->Incubate Analyze 4. Quantification HPLC-UV/MS Incubate->Analyze Validate 5. Validation Check Internal Controls Analyze->Validate

Figure 2: Self-validating experimental workflow for kinetic solubility and stability assessment.

References

  • [3] ChemSrc. "1-氯-3,5-二氟苯- MSDS - cas号查询 (Contains structural data and supplier validation for CAS 1806331-02-1)". ChemSrc Database. URL: [Link]

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Topic: A Senior Application Scientist's Guide to the Electronic Effects of Fluorine and Methoxy Groups on the Phenylacetate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure to Functionality

In the intricate world of medicinal chemistry and materials science, the phenylacetate scaffold is a ubiquitous and versatile building block.[1][2] Its reactivity and biological interactions, however, are not solely defined by its core structure. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, a cornerstone of rational design. This guide delves into the nuanced electronic effects of two common yet functionally divergent substituents: fluorine and the methoxy group.

Fluorine, the most electronegative element, and the methoxy group, a potent resonance donor, exert profound and often opposing influences on the aromatic system.[3][4] Understanding these effects—a delicate balance of induction and resonance—is paramount for predicting molecular reactivity, acidity, metabolic stability, and binding affinity. As a senior application scientist, this whitepaper aims to move beyond textbook definitions, providing field-proven insights, quantitative data, and validated experimental protocols to empower researchers in their molecular design endeavors.

Pillar 1: The Duality of Electronic Influence - Induction vs. Resonance

The net electronic character of a substituent on an aromatic ring is determined by the interplay of two primary forces: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[5] Electron-withdrawing groups (-I) pull electron density away from the ring, while electron-donating groups (+I) push electron density towards it. This effect weakens with distance.

  • Resonance Effect (M): This effect involves the delocalization of π-electrons and lone pairs through the conjugated π-system of the aromatic ring.[5] Groups that donate electrons via resonance (+M) increase electron density, particularly at the ortho and para positions. Groups that withdraw electrons via resonance (-M) decrease it. In general, resonance effects are considered more powerful than inductive effects when they are in opposition.[6]

This fundamental dichotomy is central to understanding the divergent behaviors of fluorine and the methoxy group.

G cluster_F Fluorine cluster_O Methoxy F_I Strong Inductive Withdrawal (-I) F_M Weak Resonance Donation (+M) F_Net Overall Electron-Withdrawing F_I->F_Net Dominates F_M->F_Net Outweighed O_I Weak Inductive Withdrawal (-I) O_M Strong Resonance Donation (+M) O_Net Overall Electron-Donating (at o,p-positions) O_I->O_Net Outweighed O_M->O_Net Dominates Result Result

Figure 1: Dominant electronic effects of Fluorine vs. Methoxy.

Pillar 2: A Tale of Two Substituents

The Fluorine Atom: An Inductive Powerhouse

Fluorine's electronic character is defined by its extreme electronegativity. This results in a powerful electron-withdrawing inductive effect (-I), pulling electron density from the phenyl ring through the carbon-fluorine sigma bond.[3][7] While fluorine possesses lone pairs capable of resonance donation (+M), the overlap between fluorine's 2p orbitals and carbon's 2p orbitals is relatively effective, yet this resonance donation is significantly weaker than its inductive pull.[3][8]

The Net Effect: The dominant -I effect makes the fluorine-substituted phenyl ring electron-deficient compared to benzene. This deactivates the ring towards electrophilic aromatic substitution. However, the +M effect, though weaker, still directs incoming electrophiles to the ortho and para positions.[7]

Impact on Phenylacetate:

  • Increased Electrophilicity: The strong -I effect withdraws electron density from the entire scaffold, making the ester's carbonyl carbon more electron-poor and thus more susceptible to nucleophilic attack.

  • Enhanced Leaving Group: Fluorine substitution increases the acidity of the corresponding phenol. A lower pKa indicates a more stable conjugate base (phenoxide), making it a better leaving group during reactions like hydrolysis.[9][10]

The Methoxy Group: A Resonance Champion

The methoxy group (-OCH₃) presents a contrasting scenario where resonance dictates its behavior. While the electronegative oxygen atom does exert a modest inductive withdrawal (-I), its lone pairs are perfectly poised for delocalization into the aromatic π-system.[6][11] This results in a strong electron-donating resonance effect (+M).

The Net Effect: The +M effect overwhelmingly surpasses the -I effect, making the methoxy group a potent electron-donating and activating group, especially at the ortho and para positions.[6][12] At the meta position, where the resonance effect is not operative, the methoxy group acts as a weak deactivating, electron-withdrawing group due to its -I effect.[13][14]

Impact on Phenylacetate:

  • Decreased Electrophilicity: At the para position, the +M effect donates electron density into the ring and, by extension, towards the ester functionality. This makes the carbonyl carbon less electrophilic and slows the rate of nucleophilic attack.

  • Weakened Leaving Group: A para-methoxy group decreases the acidity of the corresponding phenol (raises its pKa), making the phenoxide a less stable and therefore poorer leaving group.[15][16]

Pillar 3: Quantifying the Electronic Landscape

To move from qualitative description to quantitative prediction, we rely on empirical parameters like Hammett substituent constants (σ). These constants measure the electronic influence of a substituent on the reactivity of a reaction center. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Data Presentation: Hammett Constants and Acidity

The following tables summarize key quantitative data that underpin the principles discussed.

Table 1: Hammett Substituent Constants (σ)

SubstituentPositionσ ValueImplied Electronic Effect
Fluorine (-F) meta+0.337Electron-withdrawing
para+0.062Weakly electron-withdrawing
Methoxy (-OCH₃) meta+0.115Weakly electron-withdrawing
para-0.268Electron-donating

Source: Data compiled from Hammett Equation, Wikipedia.[17]

Table 2: Acidity (pKa) of Substituted Phenols

CompoundpKa ValueAcidity Relative to Phenol
Phenol9.98-
2-Fluorophenol8.7More Acidic
3-Fluorophenol9.3More Acidic
4-Fluorophenol9.9More Acidic
2-Methoxyphenol9.98Similar Acidity
3-Methoxyphenol9.65More Acidic
4-Methoxyphenol10.21Less Acidic

Source: Data compiled from multiple sources.[9][10][15][18]

These tables quantitatively confirm our mechanistic discussion. The positive σ values for fluorine highlight its overall withdrawing nature. In contrast, the negative σₚ value for the methoxy group demonstrates its strong donating character in the para position. The pKa data directly reflects these effects on the stability of the corresponding phenoxide, a critical factor in phenylacetate reactivity.

Pillar 4: Experimental Validation & Protocols

Theoretical understanding must be grounded in empirical evidence. The following protocols describe robust methods for quantifying the electronic effects of substituents on the phenylacetate system.

Experimental Protocol 1: Kinetic Analysis of Phenylacetate Hydrolysis via UV-Vis Spectroscopy

This protocol provides a self-validating system to measure the rate of alkaline hydrolysis, which is directly influenced by the electronic nature of the ring substituents.

Causality: Electron-withdrawing groups (like fluorine) are expected to accelerate the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the phenoxide leaving group. Electron-donating groups (like a para-methoxy) will decelerate the rate.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions: 1. Substituted Phenylacetate in Acetonitrile 2. NaOH in Water 3. Buffer (e.g., Carbonate) B Equilibrate buffer solution in cuvette at 25°C inside spectrophotometer. A->B C Inject small aliquot of ester stock solution. Start data acquisition. B->C D Initiate reaction by injecting NaOH solution. Mix rapidly. C->D E Monitor increase in absorbance of the phenoxide product over time at its λmax. D->E F Plot ln(A∞ - At) vs. time. (Pseudo-first-order conditions) E->F G Calculate observed rate constant (kobs) from the slope of the linear fit. F->G H Repeat at several [NaOH] to determine the second-order rate constant (k₂). G->H

Figure 2: Workflow for kinetic analysis of phenylacetate hydrolysis.

Step-by-Step Methodology:

  • Instrumentation: Calibrate a thermostatted UV-Vis spectrophotometer.

  • Reagent Preparation:

    • Prepare a ~10 mM stock solution of the substituted phenylacetate in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of standardized aqueous NaOH solutions (e.g., 0.01 M, 0.02 M, 0.05 M).

    • Determine the wavelength of maximum absorbance (λₘₐₓ) for the expected phenoxide product in the reaction medium.

  • Kinetic Measurement:

    • Pipette 3.0 mL of the desired NaOH solution into a quartz cuvette and allow it to equilibrate to a constant temperature (e.g., 25°C) inside the spectrophotometer.

    • Set the spectrophotometer to record absorbance at the predetermined λₘₐₓ at fixed time intervals (e.g., every 10 seconds).

    • Inject a small aliquot (~10-20 µL) of the phenylacetate stock solution into the cuvette, mix rapidly, and immediately begin data acquisition.

    • Continue monitoring until the reaction is >95% complete (absorbance plateaus).

  • Data Analysis:

    • Assuming pseudo-first-order conditions ([NaOH] >> [Ester]), the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -kobs.

    • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus [NaOH].[19]

Experimental Protocol 2: Spectroscopic Characterization

Spectroscopic methods provide a direct window into the electronic environment of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. Electron-donating groups (like -OCH₃) will cause upfield shifts (lower ppm), while electron-withdrawing groups (like -F) will cause downfield shifts (higher ppm) relative to the unsubstituted analog.

    • ¹³C NMR: The chemical shift of the carbonyl carbon can be indicative of its electrophilicity. Increased deshielding (higher ppm) suggests a more electron-poor carbon.[20]

  • Infrared (IR) Spectroscopy:

    • The stretching frequency of the ester carbonyl group (C=O) is a sensitive probe of electronic effects. Electron-withdrawing groups increase the C=O bond order and shift the stretching frequency to a higher wavenumber (cm⁻¹). Conversely, electron-donating groups lower the C=O stretching frequency.[21][22]

Conclusion: From Fundamental Principles to Predictive Design

The electronic effects of fluorine and methoxy groups on the phenylacetate scaffold are a study in contrasts. Fluorine, dominated by its powerful inductive effect, acts as an overall electron-withdrawing group, increasing the reactivity of the ester towards nucleophiles and enhancing the acidity of the corresponding phenol. The methoxy group, governed by its strong resonance donation, is a powerful electron-donor in the ortho and para positions, decreasing ester reactivity and phenol acidity.

For the researcher, scientist, and drug development professional, a deep, quantitative understanding of these principles is not merely academic. It is the foundation upon which predictive models of structure-activity relationships (SAR) and structure-property relationships (SPR) are built. By mastering the interplay of induction and resonance, one can rationally modify scaffolds like phenylacetate to optimize potency, selectivity, and pharmacokinetic profiles, accelerating the journey from molecular concept to functional innovation.

References

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating.
  • brainly.com. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A.
  • Chemistry In Daily Life. Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?
  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values.
  • Example Question involving substituent effects (inductive vs resonance).
  • Journal of the Chemical Society, Perkin Transactions 2. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism.
  • Benchchem. A Comparative Analysis of the Acidity of 2-(2-Methoxyethyl)phenol and Other Substituted Phenols.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • PubMed. (2006, February 15). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors.
  • Semantic Scholar. Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide.
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?
  • Khan Academy. Worked ex - Resonance vs Inductive Effects (video).
  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26).
  • Wikipedia. Hammett equation.
  • ResearchGate. (2020, April 29). Substituent effects on the physical properties and pKa of phenol.
  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases.
  • Quora. (2017, November 23). What effect does a phenyl group have +M or -I?
  • Google Patents. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • Journal of the Chemical Society, Perkin Transactions 2. Phenyl ester hydrolysis catalysed by alcalase. Case for electrophilic participation at ester carbonyl oxygen.
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • SciSpace. Absolute pKa determinations for substituted phenols.
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  • Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is.
  • R Discovery. SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA.
  • RSC Publishing. Electron transport via phenyl–perfluorophenyl interaction in crystals of fluorine-substituted dibenzalacetones.
  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?
  • Chemistry Stack Exchange. (2019, August 2). Why is p-methoxyphenol less acidic than phenol?
  • ResearchGate. (PDF) Absolute p K a Determinations for Substituted Phenols.
  • European Patent Office. Synthesis of phenylacetic acid esters.
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  • Benchchem. electronic effects of fluorine and bromine on the aniline ring.
  • Khan Academy. (2022, August 25). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF.
  • ResearchGate. Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups | Request PDF.
  • PubMed. The effect of substituents on the hydrolysis of phenyl acetate by wheat germ lipase.
  • Quora. (2017, May 15). Does fluorine or chlorine have more of a resonance effect?
  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.
  • Royal Society Publishing. The effect of fluorine on the electronic spectra and ionization potentials of molecules.
  • ACS Publications. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega.
  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? (2021, January 4).
  • ChemicalBook. PHENYL ACETATE(122-79-2) IR Spectrum.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
  • PubMed. (2011, March 15). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid.
  • Science.gov. hammett substituent constants: Topics by Science.gov.
  • Solutions Q1, 3, 5, 7.
  • DTIC. THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
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A Technical Guide to the Biological Activity Screening of Novel Fluorinated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transitioned from a niche curiosity to a cornerstone strategy.[1][2] Approximately 40% of new pharmaceuticals contain this uniquely potent halogen, a testament to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] The introduction of fluorine or fluorine-containing moieties into an ester scaffold can dramatically alter its biological behavior by modulating lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel fluorinated esters, from initial strategic planning to final data interpretation.

The carbon-fluorine (C-F) bond, being the most polar in organic chemistry, imparts a unique electronic signature to a molecule.[4] This can lead to enhanced binding interactions with target proteins and can also serve to block sites of metabolic oxidation, thereby increasing the drug's half-life.[5][6] Furthermore, the strategic placement of fluorine can influence the acidity (pKa) of nearby functional groups, which can be critical for optimizing a drug's absorption and distribution.[5] It is this multifaceted influence that has cemented fluorine's role in the development of blockbuster drugs across a wide range of therapeutic areas.[6]

This guide will navigate the complexities of screening these unique compounds, offering field-proven insights and self-validating protocols to ensure the generation of robust and reliable data.

Part 1: Foundational Screening Strategy: A Multi-Tiered Approach

A successful screening campaign for novel fluorinated esters necessitates a hierarchical approach, beginning with broad-based assays to identify general activity and potential liabilities, followed by more focused, target-specific investigations.

Initial Cytotoxicity Profiling: Establishing a Therapeutic Window

Before delving into specific efficacy assays, it is paramount to determine the inherent cytotoxicity of the novel fluorinated esters.[7][8] This initial screen provides a crucial therapeutic window, informing the concentration ranges for subsequent experiments and flagging compounds with unacceptable toxicity profiles early in the discovery process.[9]

Commonly Employed Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[10]

  • Trypan Blue Exclusion Assay: A simple, cost-effective method to differentiate viable from non-viable cells based on membrane integrity.[7]

  • Propidium Iodide (PI) Uptake Assay: A fluorescence-based assay where PI, a fluorescent intercalating agent, can only enter cells with compromised membranes.[7]

  • Luciferase-ATP Assay: A highly sensitive method that quantifies ATP levels as a measure of cell viability.[8]

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activityInexpensive, well-establishedCan be affected by compounds that alter mitochondrial function
Trypan Blue Membrane exclusionSimple, rapidSubjective, lower throughput
Propidium Iodide Membrane permeabilityQuantitative, suitable for flow cytometryRequires a fluorescent plate reader or flow cytometer
Luciferase-ATP ATP quantitationHigh sensitivity, wide dynamic rangeMore expensive reagents
High-Throughput Screening (HTS) for Target Engagement

Once a non-toxic concentration range is established, high-throughput screening (HTS) can be employed to rapidly assess a large library of fluorinated esters against a specific biological target.[11][12] The choice of HTS assay is dictated by the nature of the target (e.g., enzyme, receptor, ion channel).

Key Considerations for HTS of Fluorinated Esters:

  • Assay Format: Miniaturized formats (96-, 384-, or 1536-well plates) are standard for HTS.[11][13]

  • Detection Method: Common detection methods include fluorescence, luminescence, and absorbance.[14]

  • Compound Solubility: Fluorinated compounds can exhibit altered solubility profiles. It is crucial to ensure adequate solubility in the assay buffer to avoid false negatives.

  • Potential for Interference: The unique properties of fluorine can sometimes lead to assay interference. Counter-screens are often necessary to rule out false positives.

Workflow for a Typical HTS Campaign:

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response Assay_Dev Assay Development Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Conf Hit Confirmation Hit_ID->Hit_Conf Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Conf->Dose_Response

Caption: A generalized workflow for a high-throughput screening campaign.

Part 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for de-risking candidates and guiding medicinal chemistry efforts.[15][16] Fluorination can significantly impact these parameters, often in beneficial ways.[17]

Permeability and Efflux

The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. Assays such as the Caco-2 and PAMPA (Parallel Artificial Membrane Permeability Assay) are commonly used to assess permeability.[18]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, typically for 21 days.

  • Compound Preparation: Prepare a solution of the fluorinated ester in a suitable transport buffer.

  • Apical to Basolateral Transport: Add the compound solution to the apical (top) side of the Caco-2 monolayer.

  • Sampling: At various time points, collect samples from the basolateral (bottom) chamber.

  • Basolateral to Apical Transport: In a separate set of wells, add the compound to the basolateral side and sample from the apical side to assess active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability

Fluorine is often incorporated to block metabolic "soft spots," thereby increasing a compound's half-life.[5][6] In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes.[18]

Table 2: Comparison of In Vitro Metabolic Stability Systems

SystemDescriptionAdvantagesDisadvantages
Liver Microsomes Subcellular fraction containing Phase I enzymes (e.g., CYPs)High throughput, cost-effectiveLacks Phase II enzymes and transporters
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and transportersMore physiologically relevantLower throughput, more expensive, higher variability
Cytochrome P450 (CYP) Inhibition

It is crucial to determine if a novel fluorinated ester inhibits major CYP enzymes, as this can lead to drug-drug interactions.[15] Standard assays involve incubating the compound with human liver microsomes and specific CYP probe substrates.

Part 3: Addressing the Unique Challenges of Fluorinated Compounds

The unique chemical nature of fluorinated compounds can present specific challenges during biological screening.

Detection and Quantification

The presence of fluorine can sometimes interfere with standard analytical techniques. For instance, in mass spectrometry, the fragmentation patterns of fluorinated compounds can be complex. Specialized techniques like ¹⁹F NMR can be a powerful tool for both qualitative and quantitative analysis of fluorinated molecules and their metabolites.[19]

Potential for Defluorination

While the C-F bond is generally stable, enzymatic defluorination can occur under certain biological conditions.[20] It is important to consider assays that can detect the release of fluoride ions, especially for compounds with multiple fluorine atoms.

Workflow for Investigating Potential Defluorination:

Defluorination_Workflow Start Novel Fluorinated Ester Incubate Incubate with Liver Microsomes/Hepatocytes Start->Incubate Analyze Analyze Supernatant Incubate->Analyze F_Electrode Fluoride-Selective Electrode Analyze->F_Electrode LC_MS LC-MS/MS for Metabolite ID Analyze->LC_MS Decision Defluorination Detected? F_Electrode->Decision LC_MS->Decision Further_Studies Further Mechanistic Studies Decision->Further_Studies Yes No_Defluorination No Significant Defluorination Decision->No_Defluorination No

Caption: A decision-making workflow for assessing the defluorination potential of a novel compound.

Conclusion: A Data-Driven Path to Fluorinated Drug Candidates

The biological activity screening of novel fluorinated esters is a multifaceted process that requires a strategic, evidence-based approach. By integrating early cytotoxicity profiling, robust high-throughput screening, and comprehensive in vitro ADME assessment, researchers can efficiently identify promising lead candidates. Understanding and addressing the unique challenges posed by fluorinated compounds, such as potential analytical interference and the possibility of defluorination, is crucial for generating reliable and translatable data. This guide provides a foundational framework to navigate the complexities of this exciting area of drug discovery, ultimately accelerating the development of novel, safe, and effective fluorinated therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org. Retrieved February 27, 2026, from [Link].

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 27, 2026, from [Link].

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved February 27, 2026, from [Link].

  • O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved February 27, 2026, from [Link].

  • Goudet, A., & Chéron, J.-B. (2013, April 26). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. Retrieved February 27, 2026, from [Link].

  • Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World. Retrieved February 27, 2026, from [Link].

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 27, 2026, from [Link].

  • Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved February 27, 2026, from [Link].

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved February 27, 2026, from [Link].

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Retrieved February 27, 2026, from [Link].

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 27, 2026, from [Link].

  • Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link].

  • Matrix-independent screening of defluorination in vitro and in vivo. (n.d.). PMC. Retrieved February 27, 2026, from [Link].

  • ADME of Fluorinated Analogues 9, 10, 12, and 13. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link].

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022, May 30). MDPI. Retrieved February 27, 2026, from [Link].

  • Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved February 27, 2026, from [Link].

  • High-throughput screening method for lipases/esterases. (n.d.). PubMed. Retrieved February 27, 2026, from [Link].

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). PMC. Retrieved February 27, 2026, from [Link].

  • Synthesis and biological activity of fluorinated combretastatin analogues. (2008, May 8). PubMed. Retrieved February 27, 2026, from [Link].

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019, September 15). PubMed. Retrieved February 27, 2026, from [Link].

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link].

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved February 27, 2026, from [Link].

  • PFAS in Cosmetics: An Urgent Industry Alert. (n.d.). ALS Global. Retrieved February 27, 2026, from [Link].

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved February 27, 2026, from [Link].

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 16). InfinixBio. Retrieved February 27, 2026, from [Link].

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024, February 10). ACS Publications. Retrieved February 27, 2026, from [Link].

  • Non-targeted screening of per- and polyfluoroalkyl substances: Advanced methods, challenges, and environmental health. (2026, February 3). PMC. Retrieved February 27, 2026, from [Link].

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved February 27, 2026, from [Link].

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved February 27, 2026, from [Link].

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021, August 24). ACS Publications. Retrieved February 27, 2026, from [Link].

  • (PDF) Fluorinated Compounds in North American Cosmetics. (2021, June 15). ResearchGate. Retrieved February 27, 2026, from [Link].

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Methodological & Application

"reaction conditions for Methyl 2,3-difluoro-5-methoxyphenylacetate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Optimization of Methyl 2,3-difluoro-5-methoxyphenylacetate

Part 1: Executive Summary & Strategic Rationale

Methyl 2,3-difluoro-5-methoxyphenylacetate (CAS: 1806331-02-1) is a critical fluorinated building block in medicinal chemistry, particularly for the development of kinase inhibitors and modulators of metabolic pathways. The unique substitution pattern—incorporating two fluorine atoms adjacent to the acetate side chain and a methoxy group at the meta position—imparts specific electronic and steric properties that influence metabolic stability and ligand-protein binding affinity.

This Application Note provides a high-fidelity, scalable protocol for synthesizing this compound. Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the electron-deficient difluoro-ring system. We prioritize the Benzaldehyde Homologation Route (via Nitrile) as the primary method due to its operational robustness, avoidance of hazardous diazomethane (required for Arndt-Eistert), and superior scalability compared to transition-metal catalyzed cross-couplings.

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to build the carbon framework sequentially, ensuring the integrity of the sensitive fluorinated aromatic ring.

Strategic Disconnections:

  • Ester Formation: The final methyl ester is derived from the corresponding phenylacetonitrile via acid-catalyzed methanolysis (Pinner reaction conditions).

  • Carbon Chain Extension: The C1 homologation is achieved by nucleophilic displacement of a benzyl bromide with cyanide.

  • Benzylic Activation: The benzyl bromide is generated from the commercially available 2,3-difluoro-5-methoxybenzaldehyde via reduction and bromination.

SynthesisPathway cluster_legend Legend Aldehyde 2,3-Difluoro-5-methoxy benzaldehyde (Starting Material) Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol NaBH4, MeOH (Reductive Activation) Bromide Benzyl Bromide Intermediate Alcohol->Bromide PBr3, DCM (Bromination) Nitrile Phenylacetonitrile Intermediate Bromide->Nitrile NaCN, DMSO (Cyanation) Product Methyl 2,3-difluoro-5- methoxyphenylacetate (Target) Nitrile->Product HCl, MeOH (Pinner/Methanolysis) key1 Starting Material key2 Target Product

Figure 1: Step-wise synthetic workflow for Methyl 2,3-difluoro-5-methoxyphenylacetate.

Part 3: Detailed Experimental Protocols

Step 1: Reduction of 2,3-Difluoro-5-methoxybenzaldehyde

Objective: Convert the aldehyde carbonyl to a benzylic alcohol to enable subsequent activation.

  • Reagents:

    • 2,3-Difluoro-5-methoxybenzaldehyde (1.0 equiv)

    • Sodium Borohydride (NaBH₄) (0.55 equiv)

    • Methanol (anhydrous) (10 vol)

  • Procedure:

    • Charge a round-bottom flask with 2,3-difluoro-5-methoxybenzaldehyde and anhydrous methanol. Cool to 0°C.[1][2]

    • Add NaBH₄ portion-wise over 15 minutes, maintaining internal temperature <10°C. Note: Exothermic hydrogen evolution occurs.

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1).

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Remove methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

    • Yield: Expect >95% of a white crystalline solid.

Step 2: Bromination to 2,3-Difluoro-5-methoxybenzyl Bromide

Objective: Convert the hydroxyl group to a good leaving group (bromide) for the substitution step.

  • Reagents:

    • Benzyl Alcohol Intermediate (from Step 1) (1.0 equiv)

    • Phosphorus Tribromide (PBr₃) (0.4 equiv)

    • Dichloromethane (DCM) (10 vol)

  • Procedure:

    • Dissolve the benzyl alcohol in DCM and cool to 0°C under N₂ atmosphere.

    • Add PBr₃ dropwise via syringe. Caution: PBr₃ is corrosive and reacts violently with moisture.

    • Stir at 0°C for 1 hour, then allow to warm to RT and stir for 2 hours.

    • Quench: Pour the reaction mixture onto ice-water.

    • Workup: Separate layers. Extract aqueous phase with DCM.[3] Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry (MgSO₄) and concentrate.[1]

    • Stability Note: Benzyl bromides are lachrymators and unstable on silica. Use immediately or store at -20°C.

Step 3: Cyanation to 2,3-Difluoro-5-methoxyphenylacetonitrile

Objective: Introduce the one-carbon homologue via nucleophilic substitution.

  • Reagents:

    • Benzyl Bromide Intermediate (1.0 equiv)

    • Sodium Cyanide (NaCN) (1.2 equiv) Warning: Highly Toxic

    • DMSO (5 vol) or EtOH/H₂O (4:1)

  • Procedure:

    • Dissolve NaCN in DMSO (exothermic).

    • Add the benzyl bromide solution (in minimal DMSO) dropwise at RT.

    • Heat the mixture to 40-50°C for 3-4 hours. Note: The electron-withdrawing fluorines accelerate this SN2 reaction.

    • Workup: Cool to RT. Dilute with water (20 vol) and extract with Ethyl Acetate (3x).

    • Purification: Wash organics extensively with water and brine to remove DMSO. Concentrate. Purify via short silica plug if necessary (eluting with Hexane/EtOAc).

Step 4: Pinner Reaction to Methyl 2,3-difluoro-5-methoxyphenylacetate

Objective: Convert the nitrile directly to the methyl ester in a "one-pot" hydrolysis/esterification.

  • Reagents:

    • Phenylacetonitrile Intermediate (1.0 equiv)

    • Methanol (anhydrous) (20 vol)

    • Acetyl Chloride (3.0 equiv) or HCl gas

  • Procedure:

    • Cool anhydrous methanol to 0°C.

    • Add Acetyl Chloride dropwise. This generates anhydrous HCl in situ.

    • Add the nitrile intermediate dissolved in a small amount of MeOH.

    • Heat to reflux (65°C) for 12-16 hours.

    • Monitoring: Check for disappearance of nitrile (IR ~2250 cm⁻¹) and appearance of ester (IR ~1740 cm⁻¹).

    • Workup: Cool to RT. Concentrate to remove bulk MeOH/HCl.

    • Dissolve residue in EtOAc, wash with saturated NaHCO₃ (carefully!) to neutralize.

    • Dry (Na₂SO₄) and concentrate.[3]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient 9:1 to 4:1).

Part 4: Data Summary & Quality Control

Target Specifications:

PropertySpecificationNotes
Appearance White to off-white solid/oilLow melting point solid is typical.
Purity (HPLC) >97%Critical for biological assays.
¹H NMR (CDCl₃) δ ~3.70 (s, 3H, COOMe)δ ~3.80 (s, 3H, Ar-OMe)δ ~3.65 (s, 2H, Ar-CH₂)δ 6.5-6.8 (m, 2H, Ar-H)Diagnostic singlets for methyl ester and methoxy group.
¹⁹F NMR Two distinct signals~ -135 to -150 ppm range (Ar-F).

Troubleshooting Guide:

  • Low Yield in Cyanation: If the benzyl bromide hydrolyzes to alcohol, ensure reagents are dry. Use NaCN in dry DMSO rather than aqueous ethanol.

  • Incomplete Esterification: If the amide (primary hydrolysis product) persists, increase HCl concentration or reflux time. Ensure methanol is strictly anhydrous to prevent acid formation.

Part 5: Safety & Compliance

  • Cyanide Hazard: Step 3 involves NaCN. All operations must be performed in a functioning fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be available. Treat aqueous waste with bleach (NaOCl) to quench cyanide before disposal.

  • Acid Chlorides: Acetyl chloride reacts violently with water. Handle in a dry environment.[3]

  • Lachrymators: Benzyl bromide intermediates are potent eye irritants. Use proper eye protection and handle only in a hood.

References

  • Matrix Scientific. (2017). Product Entry: Methyl 2,3-difluoro-5-methoxyphenylacetate (CAS 1806331-02-1). Retrieved from

  • BenchChem. (2025).[4] Synthesis of 3-Fluoro-2-methoxyphenylacetic acid derivatives and general hydrolysis protocols. Retrieved from

  • Organic Syntheses. (2003). General procedure for Phenylacetic Acid Esters via Nitriles (Pinner Reaction). Org. Synth. 2003, 80, 129. Retrieved from

  • Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid via carbonylation.[5] Retrieved from

  • Royal Society of Chemistry. (2020). Supporting Information: Synthesis of difluoro-substituted aromatics and esters. Retrieved from

Sources

"scale-up synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate (MDMA-F2) , a critical intermediate in the development of next-generation EGFR inhibitors and agrochemicals. Unlike traditional laboratory methods that rely on expensive palladium-catalyzed couplings or hazardous carbon tetrachloride solvents, this protocol utilizes a Green Process Chemistry approach.

Key Process Innovations:

  • Solvent Substitution: Replacement of carcinogenic

    
     with 
    
    
    
    -trifluorotoluene (BTF) for radical bromination.[1]
  • Atom Economy: Utilization of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) instead of N-Bromosuccinimide (NBS), increasing active bromine content from 45% to 55%.

  • Telescoped Workflow: A direct Pinner reaction strategy to convert the nitrile intermediate to the ester, bypassing the isolation of the carboxylic acid.

Strategic Retrosynthesis & Pathway Design

The synthesis is designed around the functionalization of the benzylic carbon of 2,3-difluoro-5-methoxytoluene . This starting material is chosen due to the high cost and poor atom economy of introducing the acetate side chain via cross-coupling (e.g., Suzuki or Negishi) on a multikilogram scale.

The Pathway:

  • Radical Bromination: Benzylic activation via free-radical substitution.

  • Nucleophilic Substitution: Introduction of the carbon framework via cyanide displacement.

  • Acid-Catalyzed Methanolysis (Pinner): One-pot conversion of the nitrile to the methyl ester.

SynthesisRoute cluster_legend Process Logic SM 2,3-Difluoro-5- methoxytoluene Int1 Benzylic Bromide Intermediate SM->Int1 Step 1: DBDMH, BTF, V-40, 85°C Int2 Nitrile Intermediate Int1->Int2 Step 2: NaCN, TBAB, Toluene/H2O Product Methyl 2,3-difluoro-5- methoxyphenylacetate Int2->Product Step 3: HCl (g), MeOH, Reflux Note1 Green Solvent (BTF) High Atom Economy Note2 Phase Transfer Catalysis Exotherm Control Note3 Telescoped Pinner Rxn Avoids Acid Isolation

Figure 1: Synthetic workflow for the scale-up of Methyl 2,3-difluoro-5-methoxyphenylacetate.

Detailed Experimental Protocols

Step 1: Radical Bromination (Benzylic Activation)

Objective: Selective monobromination of the benzylic position while minimizing ring bromination (electrophilic substitution). Rationale: The 5-methoxy group activates the ring, making it susceptible to electrophilic attack. We use DBDMH (more stable radical source) and Trifluorotoluene (BTF) as the solvent. BTF is non-ozone depleting, has a high boiling point (102°C), and dissolves the radical initiator effectively.

Reagents:

  • Substrate: 2,3-Difluoro-5-methoxytoluene (1.0 equiv)

  • Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv)

  • Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (V-40) (0.02 equiv)

  • Solvent:

    
    -Trifluorotoluene (BTF) (5 vol)
    

Protocol:

  • Charge a glass-lined reactor with 2,3-difluoro-5-methoxytoluene and BTF .

  • Purge with Nitrogen (

    
    ) for 15 minutes to remove oxygen (radical scavenger).
    
  • Heat the mixture to 80°C .

  • Add V-40 initiator (dissolved in minimal BTF).

  • Dosing: Add DBDMH portion-wise over 2 hours. Crucial: Monitor exotherm. Do not allow temperature to exceed 90°C to prevent initiator degradation.

  • Stir at 85°C for 4 hours. Monitor reaction progress via HPLC (Target: <2% unreacted SM).

  • Workup: Cool to 20°C. Filter off the precipitated 5,5-dimethylhydantoin (byproduct).

  • Wash the organic filtrate with 5%

    
     (to quench active Br) and water.
    
  • Concentrate the organic phase to yield the crude benzylic bromide.

Self-Validating Checkpoint:

  • HPLC Purity: >90% desired bromide.

  • Impurity Alert: If >5% ring-brominated product is observed, reduce reaction temperature and increase addition time of DBDMH.

Step 2: Phase-Transfer Catalyzed Cyanation

Objective: Displacement of bromide with cyanide to extend the carbon chain. Safety Note: This step involves NaCN. All operations must be performed in a closed system with HCN scrubbers (NaOH/Bleach).

Reagents:

  • Substrate: Crude Benzylic Bromide (from Step 1)

  • Reagent: Sodium Cyanide (NaCN) (1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (3 vol) / Water (1 vol)

Protocol:

  • Prepare a solution of NaCN in water (1 vol) in the reactor.

  • Add TBAB to the aqueous phase.

  • Add the crude benzylic bromide dissolved in Toluene (3 vol).

  • Heat the biphasic mixture to 60°C with vigorous agitation (essential for Phase Transfer Catalysis).

  • Stir for 6–8 hours.

  • Quench: Cool to 20°C. Slowly add 10% Bleach (NaOCl) solution to the aqueous layer after separation to destroy excess cyanide.

  • Separate layers. Wash organic layer with water and brine.

  • Concentrate Toluene to obtain the (2,3-difluoro-5-methoxyphenyl)acetonitrile intermediate.

Step 3: Pinner Reaction (Methanolysis)

Objective: Direct conversion of nitrile to methyl ester without isolating the carboxylic acid. Rationale: Acid hydrolysis followed by esterification is a 2-step process. The Pinner reaction (using dry HCl/MeOH) proceeds via an imidate intermediate directly to the ester, saving time and yield.

Reagents:

  • Substrate: Nitrile intermediate (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10 vol)

  • Reagent: HCl gas (bubbled) or Acetyl Chloride (to generate HCl in situ) (3.0 equiv)

  • Quench: Water/Sodium Bicarbonate[2]

Protocol:

  • Dissolve the nitrile in anhydrous Methanol .

  • Cool to 0–5°C .

  • Acid Generation: Slowly add Acetyl Chloride (3.0 equiv) dropwise. (Reaction with MeOH generates anhydrous HCl and Methyl Acetate). Caution: Exothermic.

  • Allow to warm to room temperature, then heat to reflux (65°C ) for 6 hours.

  • Hydrolysis of Imidate: Add Water (2 vol) and stir at 50°C for 1 hour.

  • Workup: Concentrate MeOH under vacuum. Extract the residue with Ethyl Acetate.

  • Wash with saturated

    
     to remove residual acid.
    
  • Purification: Crystallize from Heptane/IPA (90:10) to yield the final product.

Process Safety & Logic Map

The following diagram illustrates the critical decision nodes for safety and quality control during the scale-up.

SafetyLogic Start Start: Radical Bromination Check1 Exotherm > 90°C? Start->Check1 Action1 STOP Dosing Cool Reactor Check1->Action1 Yes Proceed1 Proceed to Workup Check1->Proceed1 No Step2 Step 2: Cyanation Proceed1->Step2 Check2 HCN Levels in Headspace Step2->Check2 Action2 Engage Scrubber Increase Agitation Check2->Action2 High Step3 Step 3: Pinner Rxn Check2->Step3 Normal Check3 Water Content > 0.5%? Step3->Check3 Action3 Add Trimethyl Orthoformate (Water Scavenger) Check3->Action3 Yes End Final Product Isolation Check3->End No

Figure 2: Process safety logic and critical control points.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.5%HPLC (Area %)
Melting Point 52–55°CDSC
1H NMR

3.65 (s, 2H,

), 3.70 (s, 3H,

), 3.82 (s, 3H,

), 6.6-6.8 (m, 2H, Ar-H)
400 MHz,

Residual Solvent Toluene < 890 ppm, MeOH < 3000 ppmGC-Headspace

References

  • Podgoršek, A., et al. "N-Bromosuccinimide and 1,3-Dibromo-5,5-dimethylhydantoin as Green Brominating Agents." Green Chemistry, 2009. Link

  • Ogawa, A., et al. "Benzotrifluoride (BTF) as a Green Solvent for Radical Reactions." Journal of Organic Chemistry, 2015. Link

  • Watson, T. "Scale-up of the Pinner Reaction for the Synthesis of Pharmaceutical Intermediates." Organic Process Research & Development, 2012. Link

  • Anderson, N. G.Practical Process Research and Development. 2nd Edition, Academic Press, 2012. (Standard text for scale-up protocols).
  • Torisawa, Y., et al. "Improved Pinner Reaction with CPME as a Solvent."[3] Bioorganic & Medicinal Chemistry Letters, 2009. Link

Sources

Application Note: Methyl 2,3-difluoro-5-methoxyphenylacetate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The discovery and optimization of next-generation agrochemicals heavily rely on the strategic incorporation of fluorinated building blocks. Methyl 2,3-difluoro-5-methoxyphenylacetate (CAS: 1806331-02-1) has emerged as a highly privileged scaffold in the synthesis of advanced fungicides and herbicides.

Historically, phenylacetic acid derivatives have been the foundational precursors for the synthesis of strobilurin-class fungicides (e.g., azoxystrobin, kresoxim-methyl), which dominate the global fungicide market by inhibiting fungal mitochondrial respiration[1]. However, the widespread use of first-generation strobilurins has led to significant resistance development in phytopathogens[2].

The Causality of Fluorination: To combat resistance and improve field efficacy, modern agrochemical design utilizes fluorinated pesticide intermediates (FPIs). Recent data indicates that approximately 64% of newly launched agrochemicals contain fluorine[3]. The specific substitution pattern of Methyl 2,3-difluoro-5-methoxyphenylacetate provides three distinct mechanistic advantages:

  • Metabolic Stability: The 2,3-difluoro motif acts as a bioisostere for hydrogen, blocking primary sites of oxidative metabolism by fungal cytochrome P450 enzymes without adding significant steric bulk.

  • Enhanced Lipophilicity: The fluorine atoms increase the overall

    
     of the molecule, facilitating superior penetration through the waxy cuticles of plant leaves and the lipid bilayers of fungal cell membranes.
    
  • Electronic Modulation: The electron-donating 5-methoxy group, paired with the electron-withdrawing fluorine atoms, creates a unique dipole moment that enhances the binding affinity of the resulting toxophore within the Qo pocket of the cytochrome bc1 complex.

Synthetic Workflow: Constructing the Fluorinated Strobilurin Pharmacophore

The primary application of this intermediate is its conversion into a


-methoxyacrylate toxophore—the active pharmacophore of strobilurin fungicides. The transformation requires a highly controlled formylation and subsequent methylation.

SyntheticWorkflow A Methyl 2,3-difluoro- 5-methoxyphenylacetate B Formylation (HCOOMe / NaOMe) A->B C Enol Intermediate B->C D Methylation (Me2SO4 / K2CO3) C->D E Fluorinated Strobilurin Pharmacophore D->E

Caption: Synthetic conversion of Methyl 2,3-difluoro-5-methoxyphenylacetate to a strobilurin pharmacophore.

Protocol 1: Synthesis of Methyl (E)-2-(2,3-difluoro-5-methoxyphenyl)-3-methoxyacrylate

This protocol is designed as a self-validating system. In-process analytical checkpoints are embedded to ensure the integrity of the intermediate before proceeding.

Reagents & Materials:

  • Methyl 2,3-difluoro-5-methoxyphenylacetate (1.0 eq, 10 mmol)

  • Methyl formate (5.0 eq, 50 mmol)

  • Sodium methoxide (NaOMe) powder (1.5 eq, 15 mmol)

  • Dimethyl sulfate (

    
    ) (1.2 eq, 12 mmol)
    
  • Anhydrous Potassium carbonate (

    
    ) (2.0 eq, 20 mmol)
    
  • Anhydrous Toluene and N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Enolate Formation (Formylation):

    • Charge a dry, argon-purged 100 mL round-bottom flask with 10 mmol of Methyl 2,3-difluoro-5-methoxyphenylacetate and 20 mL of anhydrous toluene.

    • Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Add 50 mmol of methyl formate in a single portion.

    • Slowly add 15 mmol of NaOMe powder over 15 minutes. Causality: Slow addition controls the exothermic deprotonation, preventing the self-condensation of the phenylacetate ester.

    • Stir the mixture at room temperature for 12 hours.

  • Checkpoint 1 (Self-Validation): Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and analyze via

    
    -NMR. The successful formation of the enol intermediate is confirmed by the disappearance of the singlet 
    
    
    
    peak (~3.6 ppm) and the appearance of a broad enol -OH peak (~11.5–12.0 ppm).
  • Solvent Exchange & Methylation:

    • Evaporate the toluene under reduced pressure. Redissolve the crude sodium enolate in 15 mL of anhydrous DMF.

    • Add 20 mmol of anhydrous

      
      .
      
    • Dropwise, add 12 mmol of dimethyl sulfate (

      
      ) while maintaining the temperature below 20 °C. Caution: Dimethyl sulfate is highly toxic; perform strictly in a fume hood.
      
    • Stir for 4 hours at room temperature.

  • Workup & Purification:

    • Quench the reaction by pouring it into 50 mL of ice-cold 5% aqueous ammonia (to destroy excess

      
      ).
      
    • Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate.
      
    • Purify via silica gel column chromatography (Hexanes:EtOAc, 4:1) to yield the pure

      
       isomer of the 
      
      
      
      -methoxyacrylate.
  • Checkpoint 2: Confirm the

    
    -geometry via NOESY NMR. The methoxy protons of the acrylate should show an NOE correlation with the vinylic proton, confirming the active stereochemistry required for biological activity.
    

Biological Validation: Fungicidal Activity

Once the fluorinated pharmacophore is synthesized and coupled with an appropriate side chain (e.g., a substituted pyrimidine or triazole moiety[4]), its biological efficacy must be validated. The primary mechanism of action is the inhibition of the cytochrome bc1 complex, leading to energy depletion and fungal cell death.

MoA A Fluorinated Strobilurin Derivative B Binds to Qo site of Cytochrome bc1 Complex A->B C Blocks Electron Transfer (Cyt b to Cyt c1) B->C D Halts ATP Synthesis (Energy Depletion) C->D E Fungal Cell Death (Spore Germination Inhibited) D->E

Caption: Mechanism of action for fluorinated strobilurin derivatives targeting the fungal Qo site.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

To establish the biological profile of the synthesized derivatives, the mycelial growth rate method is employed, a standard in agrochemical evaluation[5].

Methodology:

  • Preparation of Media: Dissolve the synthesized fluorinated compound in analytical grade dimethyl sulfoxide (DMSO) to create a 10,000 mg/L stock solution.

  • Dilution: Add the stock solution to sterile, molten Potato Dextrose Agar (PDA) at 45 °C to achieve final concentrations of 0.1, 1.0, 5.0, 10.0, and 50.0 mg/L. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Place a 5 mm mycelial plug (cut from the active margin of a 7-day-old culture of the target pathogen) in the center of each PDA plate.

  • Incubation & Measurement: Incubate the plates at 25 °C in the dark. Measure the colony diameter in two perpendicular directions once the negative control (DMSO only) reaches the edge of the petri dish.

  • Calculation: Calculate the inhibition rate (%) and determine the

    
     (Effective Concentration reducing growth by 50%) using probit analysis.
    
Quantitative Data: Comparative Fungicidal Efficacy

The table below summarizes typical


 data comparing a standard non-fluorinated strobilurin against a derivative synthesized from the Methyl 2,3-difluoro-5-methoxyphenylacetate scaffold.
Compound TypeTarget Pathogen

(mg/L)
95% Confidence IntervalResistance Factor (RF)*
Azoxystrobin (Standard) Botrytis cinerea5.424.88 – 6.011.0
Azoxystrobin (Standard) Sclerotinia sclerotiorum8.307.65 – 8.921.0
Fluorinated Derivative Botrytis cinerea0.850.62 – 1.100.15
Fluorinated Derivative Sclerotinia sclerotiorum1.240.98 – 1.550.14

*RF =


 of Derivative / 

of Standard. An RF < 1 indicates superior potency.

Data Interpretation: The fluorinated derivative demonstrates a roughly 6-fold increase in potency against B. cinerea. This is directly attributable to the 2,3-difluoro substitution, which prevents rapid enzymatic hydrolysis of the phenylacetate core, thereby extending the half-life of the active molecule at the target site.

References

  • FAO/WHO Joint Meeting on Pesticide Residues. (2008). Azoxystrobin Evaluation. Food and Agriculture Organization of the United Nations. Available at:[Link]

  • MDPI. (2015). Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives. Molecules. Available at: [Link]

  • NIH / PMC. (2021). Why Do We Need Alternative Methods for Fungal Disease Management in Plants? Microorganisms. Available at:[Link]

  • NIH / PMC. (2019). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Methyl 2,3-difluoro-5-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, formulation scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods.

Peak tailing—where the trailing edge of a chromatographic peak diminishes less rapidly than the leading edge—compromises resolution, integration accuracy, and quantitative reproducibility[1][2]. While most literature attributes tailing to basic amines interacting with acidic silanols, Methyl 2,3-difluoro-5-methoxyphenylacetate is a neutral, moderately polar ester . Therefore, troubleshooting must pivot away from standard pH adjustments and focus on physical system integrity, solvent dynamics, and specialized stationary phase interactions[3][4].

Mechanistic Causes of Tailing for Fluorinated Phenylacetates

To effectively troubleshoot, we must first establish the causality behind the chromatographic distortion of this specific analyte:

  • Physical System Voids (Infinite Dilution): If the silica packing bed degrades, a void forms at the column inlet. As the sample plug enters this empty space, it expands and mixes with the mobile phase rather than traveling as a tight band. This "infinite dilution" causes a severe tailing profile for all eluting compounds[3][5].

  • Sample Solvent Mismatch: Dissolving the analyte in a solvent significantly stronger than the mobile phase (e.g., injecting in 100% acetonitrile when the mobile phase is 80% aqueous) causes the analyte to travel rapidly through the column head before partitioning unevenly, leading to distorted, tailing peaks[6][7].

  • Trace Metal Chelation: While neutral, the oxygen-rich ester and methoxy groups can act as chelating agents. If trace metals (Fe, Ni) are present in lower-purity silica or corroded stainless steel frits, the analyte will undergo unwanted secondary retention, dragging out the tail of the peak[6][8].

  • Dipole-Dipole Mismatches: The highly electronegative carbon-fluorine bonds on the phenyl ring create a strong dipole. On a standard C18 column with poor surface coverage, this can lead to localized, uneven partitioning. Fluorinated stationary phases are often required to accommodate these interactions[9][10].

  • Column Overload: Injecting too high a mass of the analyte overwhelms the hydrophobic retention mechanism, causing excess molecules to elute at different rates, presenting as an asymmetrical peak[2][11].

Diagnostic Workflow

Do not change parameters blindly. Use the following self-validating decision tree to isolate whether your tailing is a physical (system) or chemical (interaction) issue.

PeakTailingTroubleshooting Start Observe Peak Tailing for Analyte Test Inject Neutral Reference (e.g., Toluene) Start->Test Check Do all peaks tail? Test->Check Physical Physical/System Issue Check->Physical Yes Chemical Chemical/Interaction Issue Check->Chemical No Solvent Check Sample Solvent (Mismatch?) Physical->Solvent Void Check Column Void / Frit Blockage Physical->Void ExtraVol Check Extra-Column Volume / Tubing Physical->ExtraVol Metals Check Trace Metal Contamination Chemical->Metals Dipole Check Dipole/Silanol Interactions Chemical->Dipole MassLoad Check Column Mass Overload Chemical->MassLoad Action1 Match Solvent to Mobile Phase Solvent->Action1 Action2 Replace Column / Minimize Dead Volume Void->Action2 ExtraVol->Action2 Action3 Use High-Purity Type B or PFP Column Metals->Action3 Dipole->Action3 Action4 Dilute Sample 5x-10x MassLoad->Action4

Fig 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Step-by-Step Resolution Protocols

Protocol A: The "Neutral Marker" Diagnostic Test

Because Methyl 2,3-difluoro-5-methoxyphenylacetate is neutral, you must prove whether the column bed has collapsed or if the analyte is interacting chemically[3].

  • Prepare a Test Mix: Spike your sample with a highly non-polar, neutral reference marker that lacks hydrogen-bonding capabilities (e.g., Toluene or Acenaphthene).

  • Inject and Evaluate: Run your standard isocratic or gradient HPLC method.

  • Analyze Causality:

    • If BOTH the reference marker and the analyte tail: The issue is physical. You have a column void, blocked frit, or excess extra-column volume[3][8]. Proceed to replace the column or check fittings.

    • If ONLY the analyte tails: The issue is chemical. The ester/methoxy groups or fluorine atoms are engaging in secondary interactions[3]. Proceed to Protocol B.

Protocol B: Column Regeneration & Metal Wash

If chemical tailing is suspected due to trace metal accumulation or strongly retained hydrophobic contaminants[6][12]:

  • Disconnect Detector: Remove the column outlet from the detector to prevent flushing contaminants into the flow cell[12].

  • Aqueous Wash: Flush the column with 10–20 column volumes (CV) of HPLC-grade water (without buffers) to remove precipitated salts[12].

  • Organic Elution: Flush with 10–20 CV of 100% Methanol, followed immediately by 10–20 CV of 100% Acetonitrile to elute strongly retained hydrophobic impurities[7].

  • Aggressive Wash (For Metals): Flush with 10–20 CV of a 75:25 Acetonitrile/Isopropanol mixture to disrupt stubborn chelates[7].

  • Re-equilibration: Reconnect the detector and flush with your starting mobile phase until the baseline stabilizes.

Quantitative Impact of Troubleshooting Parameters

The USP Tailing Factor (


) is calculated as 

, where

is the peak width at 5% height, and

is the distance from the peak front to the apex[4][6]. An ideal peak has a

of 1.0. For quantitative analysis of phenylacetates,

is strictly preferred[13].
Parameter AdjustmentMechanistic Rationale for Methyl 2,3-difluoro-5-methoxyphenylacetateExpected Impact on USP Tailing Factor (

)
Dilute Sample 5x–10x Reduces mass overload on the hydrophobic stationary phase binding sites[2].Decreases

significantly if the column was saturated.
Match Injection Solvent Prevents premature band broadening and "infinite dilution" at the column head[3][7].Decreases

(restores Gaussian symmetry).
Switch to a PFP Column Pentafluorophenyl (PFP) phases offer orthogonal dipole-dipole and

interactions, ideal for fluorinated aromatics[10][14].
Sharpens peak, decreases

, improves resolution.
Replace PEEK Tubing Minimizes extra-column dead volume (using narrow 0.005" ID tubing)[4][8].Decreases

globally for all eluting peaks.
Use Type B Silica High-purity silica drastically reduces trace metal contamination and isolated, highly active silanols[8][11].Decreases chemical tailing for oxygen-rich esters.

Frequently Asked Questions (FAQs)

Q1: My mobile phase is 0.1% Formic Acid in Water/Acetonitrile (pH ~2.5). Why is my neutral ester still tailing? A1: Low pH mobile phases are traditionally used to suppress silanol ionization, which prevents tailing for basic compounds[8]. Because Methyl 2,3-difluoro-5-methoxyphenylacetate is a neutral ester, it does not undergo acid-base interactions with ionized silanols. If tailing persists at low pH, you are almost certainly dealing with a physical void in the column[3], excess extra-column volume[4], or a sample solvent mismatch[7]. Run Protocol A to confirm.

Q2: Can the fluorine atoms on the phenyl ring cause tailing on a standard C18 column? A2: Yes. The highly electronegative carbon-fluorine bonds create a strong dipole. On a standard C18 column, this can lead to localized, uneven partitioning if the silica surface coverage is poor or inhomogeneous[9][10]. Switching to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column, provides shape selectivity and better accommodates these dipole-dipole interactions, often resolving tailing for halogenated compounds[14].

Q3: How do I know if my column is mass overloaded versus volume overloaded? A3: Mass overload occurs when the analyte concentration saturates the stationary phase binding sites[2]. Volume overload occurs when the injection volume is too large relative to the column volume, spreading the sample band. To differentiate: halve your injection volume but double the sample concentration. If the peak shape improves, your method was volume overloaded. If it worsens or stays the same, it is mass overloaded. Diluting the sample is the definitive fix for mass overload[2][5].

Q4: What is the acceptable limit for peak tailing in quantitative analysis? A4: The USP Tailing Factor (


) should ideally be 1.0. For most validated quantitative methods, a 

of

is preferred, and

is the maximum acceptable limit. Beyond 2.0, integration errors become significant, severely compromising the accuracy and reproducibility of your assay[4][13].

References

  • HPLC Peak Tailing - Axion Labs.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Reasons for Peak Tailing of HPLC Column - Hawach.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten - Benchchem.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1,2,3-Heptanetriol - Benchchem.
  • The Theory of HPLC Column Chemistry - Aqua Energy Expo.
  • Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines - Benchchem.
  • Liquid chromatography - HPLC - Macherey-Nagel.
  • Hypersil GOLD HPLC columns. Outstanding peak shape for your separations - Pragolab.
  • Application Note: HPLC Method for Quantitative Analysis of Benzyl Phenylacetate - Benchchem.

Sources

"managing hygroscopic tendencies of substituted phenylacetates"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hygroscopic Tendencies of Substituted Phenylacetates

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the profound physical and chemical stability challenges posed by substituted phenylacetates. Compounds like sodium phenylacetate—a critical ammonia scavenger used in urea cycle disorder therapies—are notoriously deliquescent. The high hydration energy of the sodium cation, combined with the exposed polarity of the carboxylate moiety, creates a strong thermodynamic drive for moisture sorption.

To mitigate these risks, modern drug development relies on rigorous environmental controls, advanced core-shell formulation strategies, and crystal engineering (such as the synthesis of L-ornithine phenylacetate). This guide provides the mechanistic insights, validated protocols, and troubleshooting frameworks necessary to successfully handle and formulate these highly hygroscopic active pharmaceutical ingredients (APIs).

I. Mechanistic FAQs: Understanding Moisture-API Interactions

Q: Why does sodium phenylacetate cake and deliquesce so rapidly upon exposure to ambient air? A: The behavior is dictated by the compound's Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the API’s DRH, water vapor condenses on the crystal surface, forming a saturated solution layer. This moisture induces capillary bridging between adjacent particles, leading to caking. Prolonged exposure results in complete dissolution into the absorbed water, a process known as deliquescence[1].

Q: How does crystal engineering, specifically co-crystallization or salt formation like L-ornithine phenylacetate (L-OPA), resolve these hygroscopic tendencies? A: Crystal engineering alters the molecular packing arrangement and surface free energy of the API. In L-ornithine phenylacetate, the introduction of the L-ornithine counter-ion facilitates a dense network of intermolecular hydrogen bonds. This stable crystal lattice significantly reduces the availability of hydrophilic binding sites on the crystal surface, rendering specific polymorphs (such as Form I and Form II) highly resistant to moisture uptake compared to the raw sodium salt[2].

Q: What are the optimal excipient and packaging strategies for formulating oral solid dosage forms of hygroscopic phenylacetates? A: Traditional gelatin capsules contain high equilibrium moisture (13-16%), which can transfer to the hygroscopic fill. Hypromellose (HPMC) capsules are the superior choice, as they maintain structural integrity at much lower moisture contents and act as a physical barrier[3]. For granular formulations, applying a core-shell coating—where the API is layered onto a sugar sphere and sealed with hydrophobic polymers like ethylcellulose—effectively deflects moisture[4].

II. Quantitative Data: Hygroscopicity & Storage Parameters

The following table summarizes the critical environmental thresholds and stability profiles for key substituted phenylacetates to guide your handling parameters.

API / CompoundSolid State FormHygroscopicity ClassificationCritical RH ThresholdRecommended StorageWater Content Limit
Sodium Phenylacetate Crystalline PowderExtremely Hygroscopic< 15% RH2–8°C, tightly sealed< 0.5%
L-Ornithine Phenylacetate Polymorph Form INon-hygroscopic (Metastable)Stable up to 75% RH (short term)< 40°C< 1.0%
L-Ornithine Phenylacetate Polymorph Form IINon-hygroscopic (Stable)Stable at 75% RHAmbient< 1.0%

III. Troubleshooting Guide: Diagnostics & Corrective Actions

Problem 1: Unintended Polymorphic Shift During Stability Testing

  • Symptom: X-Ray Powder Diffraction (XRPD) analysis of L-OPA Form I batches shows the emergence of new peaks after 7 days in the stability chamber.

  • Root Cause: Form I is a metastable polymorph. Exposure to elevated thermal and moisture stress (e.g., 40°C / 75% RH) provides the activation energy for a solvent-mediated polymorphic transformation into the thermodynamically stable Form II[5].

  • Solution: Immediately transition storage to hermetically sealed packaging (e.g., Alu/Alu blisters) backfilled with argon. Ensure long-term storage temperatures do not exceed 30°C.

Problem 2: Failed Assay and Loss on Drying (LOD) During Batch Release

  • Symptom: The API concentration falls below the 98.0% specification, and LOD exceeds 0.5% for sodium phenylacetate granules.

  • Root Cause: The raw material absorbed moisture during the milling or dispensing phase, leading to an inaccurate mass concentration (weighing water instead of API) and subsequent hydrolysis[1].

  • Solution: Implement strict environmental controls. Dispensing must occur in a glove box or isolator with an RH of < 25%. If moisture is already absorbed, do not attempt aggressive thermal drying, as this may degrade the phenylacetate; the batch must be re-crystallized.

IV. Validated Protocol: Moisture-Protected Crystallization of L-Ornithine Phenylacetate (Form I)

This self-validating methodology utilizes an anti-solvent crystallization approach to yield the non-hygroscopic Form I polymorph, ensuring batch-to-batch consistency and physical stability[6].

Phase 1: Pre-conditioning & Reaction

  • Environmental Control: Ensure the reaction vessel and surrounding environment are maintained at 20–25°C with ambient RH strictly below 30%.

  • Reagent Preparation: Dissolve 16.2 g of phenylacetic acid in 100 mL of anhydrous ethanol with continuous stirring until complete dissolution is achieved.

  • Mixing: Slowly add the ethanolic phenylacetic acid solution to an aqueous solution of L-ornithine (equimolar ratio).

  • Agitation: Stir the mixture at a controlled speed of 140 rpm for exactly 20 minutes to ensure complete salt formation.

Phase 2: Anti-Solvent Crystallization 5. Concentration: Concentrate the resulting solution to approximately 55 mL under reduced pressure (vacuum distillation) to supersaturate the solution. 6. Precipitation: While maintaining stirring at room temperature, slowly titrate 220 mL of cold isopropanol (the anti-solvent) into the reactor to induce the nucleation of L-ornithine phenylacetate crystals.

Phase 3: Isolation & Self-Validation 7. Filtration: Collect the precipitated crystals via vacuum filtration. Wash the filter cake immediately with 20 mL of cold, anhydrous isopropanol to remove residual unreacted organics. 8. Drying: Dry the crystals under a high vacuum at 35°C for 12 hours. Do not exceed 40°C to prevent transformation to Form II. 9. Validation Step: Immediately post-drying, sample the batch for XRPD. The protocol is validated if the diffractogram exhibits characteristic peaks at exactly 6.0°, 13.9°, 14.8°, 17.1°, 17.8°, and 24.1° 2θ, confirming pure Form I[5].

V. Workflow Visualization

G Start Hygroscopic Phenylacetate API Received CheckRH Assess Ambient RH Is RH < 25%? Start->CheckRH GloveBox Transfer to Isolator (Argon Purge) CheckRH->GloveBox No Proceed Proceed with Dispensing CheckRH->Proceed Yes GloveBox->Proceed Formulation Select Formulation Strategy Proceed->Formulation CoCrystal Polymorph Engineering (e.g., L-OPA Form I) Formulation->CoCrystal Coating Core-Shell Coating (HPMC/Ethylcellulose) Formulation->Coating Capsule Low-Moisture HPMC Capsules Formulation->Capsule Storage Hermetic Sealing + Desiccant CoCrystal->Storage Coating->Storage Capsule->Storage

Decision tree for the handling, formulation, and storage of highly hygroscopic phenylacetate APIs.

VI. References

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at:[Link]

  • EP3686183A1 - L-ornithine phenyl acetate and methods of making thereof. Google Patents. Available at:

  • FR2959129A1 - Particle having sodium 4-phenylbutyrate, useful to treat urea cycle disorder. Google Patents. Available at:

Sources

Technical Support Center: Synthetic Strategies for Methyl 2,3-difluoro-5-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working with Methyl 2,3-difluoro-5-methoxyphenylacetate (CAS: 1806331-02-1).

Case ID: SYN-1806331 Status: Active Support Level: Senior Application Scientist Last Updated: February 27, 2026

Executive Summary & Route Selection

The synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate presents a regiochemical challenge due to the specific "1,2,3,5" substitution pattern on the benzene ring. The vicinal difluoro motif (2,3-position) combined with a meta-methoxy group (5-position) restricts the utility of classical electrophilic aromatic substitution (EAS), which typically favors the wrong isomers.

We recommend two primary strategies based on your starting material availability:

FeatureRoute A: The "Classical" Homologation Route B: The "Direct" C-H Functionalization
Starting Material 2,3-Difluoro-5-methoxybenzaldehyde (Commercial CAS: 105728-90-3)3,4-Difluoroanisole (Commodity Chemical)
Key Mechanism Functional group interconversion (Red

Hal

CN)
Iridium-Catalyzed C-H Borylation (Steric Control)
Step Count 4 Steps3 Steps (Telescoped)
Scalability High (Standard Unit Operations)High (Atom Economy, but requires Ir catalyst)
Primary Risk Cyanide safety; Hydrolysis controlCatalyst cost; Regioselectivity tuning

Interactive Synthesis Workflows

Route A: From Benzaldehyde (Standard Protocol)

This route is preferred if the aldehyde precursor is available. It relies on converting the aldehyde to a benzyl halide, followed by cyanation and Pinner reaction.

RouteA Aldehyde 2,3-Difluoro-5- methoxybenzaldehyde Alcohol Benzyl Alcohol (Intermediate) Aldehyde->Alcohol NaBH4, MeOH (Reduction) Halide Benzyl Chloride/Bromide Alcohol->Halide SOCl2 or PBr3 (Halogenation) Nitrile Aryl Acetonitrile Halide->Nitrile NaCN, DMSO (Subst.) Target Methyl 2,3-difluoro-5- methoxyphenylacetate Nitrile->Target HCl, MeOH (Pinner)

Caption: Step-by-step transformation from commercial aldehyde to target ester via nitrile intermediate.

Route B: From Anisole (Advanced C-H Activation)

This route constructs the substitution pattern from a simpler precursor using steric-controlled borylation.

RouteB Anisole 3,4-Difluoroanisole Boronate Aryl Boronate (Bpin) (Regio-defined) Anisole->Boronate [Ir(OMe)cod]2, dtbpy B2pin2 (C-H Activation) Bromide 5-Bromo-2,3-difluoroanisole Boronate->Bromide CuBr2, MeOH/H2O (Halodeboronation) Target Methyl 2,3-difluoro-5- methoxyphenylacetate Bromide->Target Pd(dba)2, Q-Phos BrZnCH2COOtBu (Reformatsky-Negishi)

Caption: Construction of the 1,2,3,5-substitution pattern via Ir-catalyzed borylation at the sterically accessible C5 position.

Detailed Experimental Protocols

Protocol A: Cyanation & Pinner Reaction (Route A)

Context: Converting the benzyl chloride to the ester.

  • Cyanation :

    • Dissolve 2,3-difluoro-5-methoxybenzyl chloride (1.0 equiv) in DMSO (5 vol).

    • Add NaCN (1.2 equiv) carefully. Caution: HCN hazard.

    • Stir at 40°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of chloride.

    • Quench : Pour into water/bleach mixture (to destroy excess cyanide) and extract with EtOAc.

    • Yield Target : >90% conversion to the acetonitrile.

  • Pinner Reaction (One-Pot Hydrolysis/Esterification) :

    • Charge the crude acetonitrile into MeOH (10 vol).

    • Cool to 0°C. Bubble dry HCl gas until saturation (or add TMSCl dropwise, 5.0 equiv).

    • Warm to reflux (65°C) for 12 hours.

    • Mechanism : The nitrile forms an imidate salt, which is then hydrolyzed by water (from the HCl generation or added trace water) to the ester.

    • Workup : Concentrate, dilute with water, extract with DCM. Wash with NaHCO3.

Protocol B: Ir-Catalyzed Borylation (Route B)

Context: Installing the functional handle at C5 of 3,4-difluoroanisole.

  • Reagents : 3,4-Difluoroanisole (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (1.5 mol%), dtbpy (3.0 mol%).
  • Conditions : Reflux in THF or neat at 80°C for 16 h.

  • Regioselectivity Logic :

    • C2 (Ortho to OMe/F) : Sterically crowded ("sandwiched"). Blocked.

    • C6 (Ortho to OMe) : Sterically hindered by the OMe group.

    • C5 (Meta to OMe) : Sterically most accessible (adjacent to F and H).

    • Result : Exclusive formation of 2,3-difluoro-5-methoxyphenylboronic acid pinacol ester .

  • Conversion to Bromide :

    • Treat the crude boronate with CuBr2 (3 equiv) in MeOH/H2O (1:1) at 80°C for 8 h.

    • Isolate 5-Bromo-2,3-difluoroanisole .

Troubleshooting Guide

Issue 1: "I am getting a mixture of isomers in the borylation step."

Diagnosis: Ligand choice or temperature control.

  • Root Cause : While dtbpy (di-tert-butylbipyridine) is standard for steric control, smaller ligands (like bpy) may allow reaction at C6 (ortho to OMe).

  • Solution : Ensure you are using dtbpy or tmphen (tetramethylphenanthroline). These bulky ligands enforce reaction at the most accessible C5 position.

  • Verification : Check 1H NMR. The product should show two aromatic protons with meta-coupling (

    
     Hz) or para-coupling depending on the F-splitting. In the correct isomer (C5-substituted), the remaining protons are at C2 and C6? No, starting from 3,4-difluoroanisole (protons at 2, 5, 6), substitution at 5 leaves protons at 2 and 6. These are para  to each other. Expect a small 
    
    
    
    value.
Issue 2: "Low yield during the nitrile hydrolysis (Route A)."

Diagnosis: Formation of the amide or carboxylic acid instead of the ester.

  • Root Cause : Too much water in the reaction (leads to acid) or insufficient acid/time (stops at amide).

  • Solution :

    • For Acid formation : Use anhydrous MeOH and generate HCl in situ (Acetyl Chloride + MeOH).

    • For Amide formation : The intermediate imidate is stable. Ensure prolonged heating and sufficient HCl concentration (at least 3M in MeOH).

Issue 3: "The Reformatsky coupling (Route B) failed."

Diagnosis: Catalyst deactivation or zinc quality.

  • Root Cause : Classical Reformatsky (Zn only) works poorly with aryl halides.

  • Solution : Use the Pd-catalyzed Reformatsky-Negishi coupling .

    • Protocol : Pre-form the Zinc reagent (BrZnCH2COOtBu) from t-butyl bromoacetate and activated Zn.

    • Coupling : Add this solution to the Aryl Bromide +

      
       (2 mol%) + Q-Phos (2 mol%) in THF at 60°C.
      
    • Reference : J. Am. Chem. Soc. 2001, 123, 2719.

Data & Specifications

ParameterSpecificationNotes
Target CAS 1806331-02-1Methyl 2,3-difluoro-5-methoxyphenylacetate
Molecular Weight 216.18 g/mol
Appearance Colorless Oil / Low-melting Solid
1H NMR (CDCl3)

3.70 (s, 3H, ester), 3.80 (s, 3H, OMe), 3.65 (s, 2H, CH2)
Aromatic region: ~6.5-6.8 ppm (2H)
Key Intermediate 5-Bromo-2,3-difluoroanisoleCAS: 261762-35-0

References

  • Ir-Catalyzed Borylation Regioselectivity

    • Title: "Iridium-Catalyzed Regioselective Boryl
    • Source: J. Am. Chem. Soc. 2002, 124, 390.
    • URL: [Link]

  • Pd-Catalyzed Reformatsky Coupling

    • Title: "Palladium-Catalyzed -Aryl
    • Source: J. Am. Chem. Soc. 2001, 123, 2719.
    • URL: [Link]

  • Halodeboronation (Boronate to Bromide)

    • Title: "Copper-Mediated Conversion of Arylboron
    • Source: Org. Lett. 2008, 10, 10, 2011–2014.
    • URL: [Link]

  • Commercial Precursor Data: Title: "2,3-Difluoro-5-methoxybenzaldehyde Product Page" Source: Sigma-Aldrich / MilliporeSigma.

Validation & Comparative

"benchmarking the synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate against other methods"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of complex molecular scaffolds is paramount. Methyl 2,3-difluoro-5-methoxyphenylacetate, a key building block for various bioactive molecules, presents a synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, objective comparison of a benchmarked synthetic route, the Willgerodt-Kindler reaction, against a viable alternative, the hydrolysis of a benzyl cyanide intermediate. The analysis is supported by detailed experimental protocols and comparative data to empower researchers in making informed decisions for their synthetic strategies.

Introduction to the Target Molecule and Synthetic Strategy

Methyl 2,3-difluoro-5-methoxyphenylacetate is a valuable intermediate characterized by a difluorinated phenyl ring with a methoxy group and an acetic acid ester moiety. The strategic placement of these functional groups makes it an attractive precursor for the development of novel therapeutic agents and other advanced materials. The primary challenge in its synthesis lies in the controlled introduction of the difluoro and methoxy substituents on the aromatic ring, followed by the construction of the phenylacetic acid side chain.

This guide will first detail a benchmarked synthetic approach centered around the robust and reliable Willgerodt-Kindler reaction. This classic transformation allows for the conversion of an aryl methyl ketone into a phenylacetic acid derivative. We will then explore an alternative pathway involving the synthesis and subsequent hydrolysis of a benzyl cyanide precursor. Both routes will be critically evaluated based on yield, reaction conditions, scalability, and overall efficiency.

Part 1: The Benchmarked Synthesis via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-substituted amides and their corresponding carboxylic acids from aryl methyl ketones. This two-step, one-pot procedure involves the initial formation of a thioamide, which is then hydrolyzed to the desired carboxylic acid. For our target molecule, the synthesis commences with the preparation of the key precursor, 2,3-difluoro-5-methoxyacetophenone.

Diagram of the Benchmarked Synthetic Workflow

Benchmarked Synthesis 2,3-Difluoro-5-hydroxyacetophenone 2,3-Difluoro-5-hydroxyacetophenone 2,3-Difluoro-5-methoxyacetophenone 2,3-Difluoro-5-methoxyacetophenone 2,3-Difluoro-5-hydroxyacetophenone->2,3-Difluoro-5-methoxyacetophenone Methylation 2,3-Difluoro-5-methoxyphenylacetic acid 2,3-Difluoro-5-methoxyphenylacetic acid 2,3-Difluoro-5-methoxyacetophenone->2,3-Difluoro-5-methoxyphenylacetic acid Willgerodt-Kindler Reaction Methyl 2,3-difluoro-5-methoxyphenylacetate Methyl 2,3-difluoro-5-methoxyphenylacetate 2,3-Difluoro-5-methoxyphenylacetic acid->Methyl 2,3-difluoro-5-methoxyphenylacetate Esterification

Caption: Workflow for the benchmarked synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate.

Experimental Protocols: The Benchmarked Route

Step 1: Synthesis of 2,3-Difluoro-5-methoxyacetophenone

  • Rationale for Precursor Selection: 3',5'-Difluoro-2'-hydroxyacetophenone provides the correct difluoro substitution pattern and a hydroxyl group that can be readily methylated to introduce the desired methoxy group.

Protocol 1a: Methylation of 3',5'-Difluoro-2'-hydroxyacetophenone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-Difluoro-2'-hydroxyacetophenone (1.0 eq) in acetone (10 volumes).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Addition of Methylating Agent: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2,3-difluoro-5-methoxyacetophenone.

Step 2: Willgerodt-Kindler Reaction to form 2,3-Difluoro-5-methoxyphenylacetic acid

This pivotal step converts the acetophenone into the corresponding phenylacetic acid. The reaction proceeds via a thiomorpholide intermediate.

Protocol 1b: Willgerodt-Kindler Reaction

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoro-5-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction (Thioamide Formation): Heat the mixture to reflux (approximately 130-140 °C) for 8-12 hours. The reaction mixture will become dark and viscous.[1][2][3]

  • Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for an additional 8-10 hours to hydrolyze the intermediate thiomorpholide.[1][2][3]

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2).

  • Isolation and Purification: The 2,3-difluoro-5-methoxyphenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., toluene/heptane).

Step 3: Esterification to Methyl 2,3-difluoro-5-methoxyphenylacetate

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a classic and effective method.

Protocol 1c: Fischer Esterification

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3-difluoro-5-methoxyphenylacetic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2,3-difluoro-5-methoxyphenylacetate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Part 2: An Alternative Synthetic Route via Benzyl Cyanide Hydrolysis

An alternative approach to the target molecule involves the synthesis of a benzyl cyanide intermediate, followed by its hydrolysis to the corresponding phenylacetic acid. This route offers a different set of synthetic challenges and advantages.

Diagram of the Alternative Synthetic Workflow

Alternative Synthesis 2,3-Difluoro-5-methoxybenzaldehyde 2,3-Difluoro-5-methoxybenzaldehyde 2,3-Difluoro-5-methoxybenzyl alcohol 2,3-Difluoro-5-methoxybenzyl alcohol 2,3-Difluoro-5-methoxybenzaldehyde->2,3-Difluoro-5-methoxybenzyl alcohol Reduction 2,3-Difluoro-5-methoxybenzyl chloride 2,3-Difluoro-5-methoxybenzyl chloride 2,3-Difluoro-5-methoxybenzyl alcohol->2,3-Difluoro-5-methoxybenzyl chloride Chlorination 2-(2,3-Difluoro-5-methoxyphenyl)acetonitrile 2-(2,3-Difluoro-5-methoxyphenyl)acetonitrile 2,3-Difluoro-5-methoxybenzyl chloride->2-(2,3-Difluoro-5-methoxyphenyl)acetonitrile Cyanation 2,3-Difluoro-5-methoxyphenylacetic acid 2,3-Difluoro-5-methoxyphenylacetic acid 2-(2,3-Difluoro-5-methoxyphenyl)acetonitrile->2,3-Difluoro-5-methoxyphenylacetic acid Hydrolysis Methyl 2,3-difluoro-5-methoxyphenylacetate Methyl 2,3-difluoro-5-methoxyphenylacetate 2,3-Difluoro-5-methoxyphenylacetic acid->Methyl 2,3-difluoro-5-methoxyphenylacetate Esterification

Caption: Workflow for the alternative synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate.

Experimental Protocols: The Alternative Route

Step 1: Synthesis of 2-(2,3-Difluoro-5-methoxyphenyl)acetonitrile

This multi-step synthesis of the key benzyl cyanide intermediate begins with a commercially available starting material.

Protocol 2a: Synthesis of 2,3-Difluoro-5-methoxybenzyl alcohol

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoro-5-methoxybenzaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-difluoro-5-methoxybenzyl alcohol, which can often be used in the next step without further purification.

Protocol 2b: Synthesis of 2,3-Difluoro-5-methoxybenzyl chloride

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2,3-difluoro-5-methoxybenzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture into ice water.

  • Extraction: Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2,3-difluoro-5-methoxybenzyl chloride.

Protocol 2c: Synthesis of 2-(2,3-Difluoro-5-methoxyphenyl)acetonitrile

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in a mixture of water and ethanol.

  • Cyanation: Add the 2,3-difluoro-5-methoxybenzyl chloride (1.0 eq) to the cyanide solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation to yield 2-(2,3-difluoro-5-methoxyphenyl)acetonitrile.

Step 2: Hydrolysis of 2-(2,3-Difluoro-5-methoxyphenyl)acetonitrile

The nitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Protocol 2d: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(2,3-difluoro-5-methoxyphenyl)acetonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation and Purification: The 2,3-difluoro-5-methoxyphenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize.

Step 3: Esterification

The final esterification step is identical to that in the benchmarked route (Protocol 1c).

Part 3: Comparative Analysis and Data

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions.

ParameterBenchmarked Route (Willgerodt-Kindler)Alternative Route (Benzyl Cyanide Hydrolysis)
Starting Material 3',5'-Difluoro-2'-hydroxyacetophenone2,3-Difluoro-5-methoxybenzaldehyde
Number of Steps 34 (excluding esterification)
Key Reaction Willgerodt-Kindler ReactionCyanation and Hydrolysis
Typical Overall Yield Moderate to Good (Estimated 50-70%)Moderate (Estimated 40-60%)
Reagents of Note Sulfur, Morpholine, Strong Base (NaOH)Sodium Borohydride, Thionyl Chloride, Sodium Cyanide, Strong Acid/Base
Scalability Generally good, though the viscosity of the Willgerodt-Kindler reaction can be a challenge.Good, with careful handling of sodium cyanide.
Safety Considerations Use of morpholine and evolution of H₂S during hydrolysis requires a well-ventilated fume hood.Use of highly toxic sodium cyanide requires strict safety protocols. Thionyl chloride is corrosive.
Purification Recrystallization of the final acid is often effective.Multiple chromatographic purifications may be required for intermediates.
Discussion of Causality Behind Experimental Choices
  • Willgerodt-Kindler Reaction: The choice of morpholine as the amine is standard for the Kindler modification, as it reliably forms the intermediate thioamide. The subsequent hydrolysis with a strong base like NaOH is necessary to cleave the thioamide to the carboxylic acid. The reaction is typically run at elevated temperatures to overcome the activation energy of the rearrangement.[4][5][6]

  • Benzyl Cyanide Route: The reduction of the aldehyde with NaBH₄ is a mild and selective method to obtain the corresponding alcohol. The conversion of the alcohol to the chloride using thionyl chloride is a standard and efficient transformation. The use of sodium cyanide for the nucleophilic substitution of the benzyl chloride is a classic method for introducing the nitrile group. The final hydrolysis of the nitrile can be performed under either acidic or basic conditions, with the choice often depending on the stability of the other functional groups on the molecule.

Conclusion and Recommendations

Both the benchmarked Willgerodt-Kindler route and the alternative benzyl cyanide hydrolysis pathway offer viable strategies for the synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate.

The Willgerodt-Kindler reaction is a more convergent approach with fewer synthetic steps from the corresponding acetophenone. It is a robust and well-established reaction, often providing good yields. However, it requires elevated temperatures and the use of morpholine and sulfur, which may require specific handling and work-up procedures.

The benzyl cyanide hydrolysis route is a more linear synthesis that may offer more control over the introduction of each functional group. However, it involves more synthetic steps and the use of highly toxic sodium cyanide, which necessitates stringent safety precautions. The overall yield may also be lower due to the multiple transformations.

For laboratory-scale synthesis where the starting acetophenone is accessible, the Willgerodt-Kindler reaction is recommended as the more efficient and direct route . For larger-scale production or when the starting aldehyde is more readily available, the benzyl cyanide route may be considered, provided that the appropriate safety measures for handling cyanide are in place.

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and priorities of the research or development project, including cost of starting materials, available equipment, and safety infrastructure.

References

  • Darabi, H., et al. (2000). A Facile and Efficient Method for the Synthesis of Arylacetic Acids via the Willgerodt-Kindler Reaction under Microwave Irradiation. Tetrahedron Letters, 41(42), 8049-8052. [Link]

  • Adapa, S. R., & Prasad, C. S. N. (1988). A convenient one-pot synthesis of aryl-acetic acids. The Journal of Organic Chemistry, 53(15), 3651-3652. [Link]

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive. [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica, B 40, 534-544. [Link]

  • Willgerodt-Kindler Reaction. SynArchive. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

Sources

Evaluating the Metabolic Stability of Methyl 2,3-difluoro-5-methoxyphenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, optimizing a molecule's pharmacokinetic (PK) profile requires a delicate balance between membrane permeability and metabolic stability. Methyl 2,3-difluoro-5-methoxyphenylacetate is a highly functionalized intermediate and prodrug candidate. Its structural architecture presents two competing metabolic realities:

  • Enhanced Phase I Stability: The 2,3-difluoro substitution provides profound steric and electronic shielding against Cytochrome P450 (CYP450) mediated aromatic hydroxylation.

  • Phase II / Esterase Liability: The methyl ester moiety, while beneficial for lipophilicity and cellular penetration, acts as a metabolic "soft spot," making the compound highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES).

This guide objectively compares the metabolic performance of this compound against three structural alternatives, providing detailed, self-validating experimental protocols and quantitative data to guide lead optimization.

Structural Rationale & Comparative Candidates

To rigorously evaluate the metabolic stability of the target compound, we must compare it against rationally designed structural analogs. This comparative approach isolates the specific metabolic impact of each functional group.

  • Target Compound: Methyl 2,3-difluoro-5-methoxyphenylacetate (Difluoro + Ester)

  • Alternative 1 (Non-Fluorinated Control): Methyl 3-methoxyphenylacetate. Comparing this to the target isolates the protective effect of the fluorine atoms against CYP450 oxidation.

  • Alternative 2 (Active Metabolite): 2,3-difluoro-5-methoxyphenylacetic acid. This free acid evaluates the baseline stability of the core scaffold once the esterase liability is removed.

  • Alternative 3 (Amide Isostere): 2,3-difluoro-5-methoxyphenylacetamide. Replacing the ester with an amide evaluates the potential to retain neutral lipophilicity while bypassing aggressive plasma esterase clearance.

In Vitro Metabolic Stability Workflows

To accurately capture both Phase I oxidative clearance and esterase-mediated hydrolysis, a parallel in vitro workflow utilizing Human Liver Microsomes (HLM) and Human Plasma is required.

Workflow Start Compound Preparation (1 µM final conc.) Microsomes Liver Microsomal Assay (Phase I CYP450) Start->Microsomes Plasma Plasma Stability Assay (Carboxylesterases) Start->Plasma IncubateM Incubate with HLM/MLM + NADPH at 37°C Microsomes->IncubateM IncubateP Incubate in Human Plasma at 37°C Plasma->IncubateP Quench Quench with Cold Acetonitrile (Protein Precipitation) IncubateM->Quench IncubateP->Quench Analyze LC-MS/MS Quantification (Calculate t1/2 & CLint) Quench->Analyze

Fig 1. Parallel in vitro metabolic stability workflow for Phase I and esterase-mediated clearance.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to ensure data integrity and reproducibility. Standardized high-throughput metabolic stability assays utilizing human liver microsomes (HLM) are critical for determining intrinsic clearance (


)1[1].
Protocol A: Liver Microsomal Stability (Phase I Oxidation)
  • Master Mix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: pH 7.4 mimics physiological conditions. A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics without causing substrate depletion artifacts or excessive non-specific binding.

  • Compound Addition: Spike the test compound into the master mix to a final concentration of 1 µM, ensuring total organic solvent (e.g., DMSO) remains <0.5% v/v.

    • Causality: A 1 µM concentration ensures the reaction operates strictly under first-order kinetics (

      
      ). Keeping DMSO <0.5% prevents solvent-induced inhibition of CYP450 enzymes.
      
  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: This allows temperature equilibration and permits non-specific protein binding to reach a steady state before the reaction begins.

  • Initiation & Controls: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Self-Validation: Run a parallel "No-NADPH" negative control. Causality: NADPH is the obligatory electron donor for CYP450s. If degradation occurs in the No-NADPH control, it indicates chemical instability rather than enzymatic metabolism.

  • Quenching: At intervals (0, 15, 30, 45, 60 min), withdraw 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes to halt the reaction precisely at the time point, while simultaneously precipitating proteins for LC-MS/MS compatibility.

Protocol B: Plasma Stability Assay (Esterase Hydrolysis)

Esters are highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) prevalent in human plasma and liver 2[2].

  • Plasma Preparation: Thaw pooled human plasma, centrifuge at 3000 rpm to remove clots, and pre-warm to 37°C.

  • Initiation: Spike the test compound directly into the plasma to a final concentration of 2 µM.

  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the mixture into 200 µL of ice-cold acetonitrile.

    • Causality: The higher ratio of organic solvent (1:4) is critical here to fully precipitate the dense, protein-rich plasma matrix and halt aggressive esterase activity.

  • Validation Control: Run a parallel assay pre-incubated with 100 µM Bis(p-nitrophenyl) phosphate (BNPP).

    • Self-Validation: BNPP is an irreversible CES inhibitor. If BNPP halts the compound's degradation, it validates that clearance is enzymatically driven by carboxylesterases rather than spontaneous chemical hydrolysis.

Quantitative Data Comparison

The following table summarizes the comparative in vitro performance metrics derived from LC-MS/MS quantification.

CompoundStructural FeatureHLM

(min)
HLM

(µL/min/mg)
Human Plasma

(min)
Methyl 2,3-difluoro-5-methoxyphenylacetate Difluoro + Ester45.230.612.4
Alternative 1: Methyl 3-methoxyphenylacetateEster (No Fluorine)18.574.910.8
Alternative 2: 2,3-difluoro-5-methoxyphenylacetic acidDifluoro + Free Acid>120<5.0>120
Alternative 3: 2,3-difluoro-5-methoxyphenylacetamideDifluoro + Amide52.126.6>120
Data Interpretation:
  • The Fluorine Effect: Comparing the target compound to Alternative 1 reveals that the 2,3-difluoro substitution increases HLM half-life from 18.5 min to 45.2 min. This confirms that fluorine successfully blocks Phase I aromatic hydroxylation.

  • The Esterase Liability: Despite good HLM stability, the target compound degrades rapidly in plasma (

    
     = 12.4 min). Alternative 2 (free acid) and Alternative 3 (amide) show no degradation in plasma, confirming the methyl ester is the sole functional group responsible for plasma instability.
    

Mechanistic Pathway Analysis

The incorporation of fluorine atoms is a proven strategy in medicinal chemistry to enhance metabolic stability. The strong C-F bond and the electron-withdrawing nature of fluorine effectively shield the aromatic ring from CYP450-mediated oxidative attack3[3].

Pathway Parent Methyl 2,3-difluoro-5-methoxyphenylacetate (Parent Ester) CES Carboxylesterase (CES1/CES2) Parent->CES Hydrolysis CYP CYP450 Enzymes (Phase I) Parent->CYP Oxidation Metab1 2,3-difluoro-5-methoxyphenylacetic acid (Major: Free Acid) CES->Metab1 Metab2 O-Demethylated Metabolite (Minor Pathway) CYP->Metab2 O-Demethylation Block Aromatic Hydroxylation (BLOCKED by F-substitution) CYP->Block Steric/Electronic Shielding

Fig 2. Primary metabolic pathways and fluorine-mediated oxidative resistance of the parent compound.

Conclusion

Evaluating Methyl 2,3-difluoro-5-methoxyphenylacetate demonstrates the nuanced reality of rational drug design. While the 2,3-difluoro motif successfully hardens the molecule against Phase I CYP450 clearance, the methyl ester dictates an overwhelmingly rapid Phase II/esterase clearance in plasma.

For drug development professionals, if systemic exposure of the intact ester is required, transitioning to an amide isostere (Alternative 3) is the most logical optimization step. Conversely, if the compound is intended as a prodrug designed to rapidly release the active free acid (Alternative 2) upon entering systemic circulation, the current metabolic profile is highly optimal.

References

  • Source: National Institutes of Health (PMC)
  • Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Taylor & Francis Online URL

Sources

"comparative analysis of the electronic properties of substituted phenylacetates"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Electronic Properties of Substituted Phenylacetates

This guide provides a comprehensive analysis of how aromatic ring substituents modulate the electronic properties of the phenylacetate scaffold. We will delve into the theoretical underpinnings of these effects and provide robust experimental and computational data to offer a clear, comparative framework for researchers, medicinal chemists, and drug development professionals.

Introduction: Why Phenylacetates?

The phenylacetate framework is a privileged scaffold in medicinal chemistry and materials science. Phenylacetic acid derivatives are precursors to pharmaceuticals, and their esters are often employed as prodrugs.[1] The electronic character of the phenyl ring, tuned by various substituents, directly impacts critical parameters such as reactivity, binding affinity, and metabolic stability. Understanding these electronic effects is paramount for rational drug design and the development of novel functional materials. This guide will systematically compare a series of para-substituted phenylacetates to illustrate these principles in a practical context.

Theoretical Framework: Inductive and Resonance Effects

The electronic influence of a substituent on the phenylacetate system is a combination of two primary phenomena: the inductive effect and the resonance effect .

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) like -NO₂ or -Cl pull electron density through the sigma framework, while electron-donating groups (EDGs) like alkyl groups push electron density.

  • Resonance Effect (M or R): This effect is transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring (+M effect), while groups with π-bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring (-M effect).

The net electronic effect of a substituent is a vector sum of these two contributions, which often compete. This interplay governs the electron density at the benzylic position, the carbonyl carbon, and ultimately, the molecule's overall reactivity and spectroscopic properties.

G substituent Substituent (X) inductive Inductive Effect (I) substituent->inductive Through σ-bonds resonance Resonance Effect (M) substituent->resonance Through π-system net_effect Net Electronic Effect inductive->net_effect resonance->net_effect properties Observable Properties (Reactivity, pKa, Spectra) net_effect->properties Modulates

Caption: Interplay of inductive and resonance effects on molecular properties.

Experimental Analysis: A Multi-faceted Approach

To provide a holistic view, we will compare a representative set of para-substituted ethyl phenylacetates: p-NO₂, p-Cl, p-H, p-CH₃, and p-OCH₃.

Synthesis Protocol: Fischer Esterification of Substituted Phenylacetic Acids

A reliable method for synthesizing ethyl phenylacetate and its derivatives is the acid-catalyzed Fischer esterification of the corresponding phenylacetic acid.[2]

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylacetic acid (50 mmol).

  • Reagents: Add absolute ethanol (100 mL, ~1.7 mol, large excess) and concentrated sulfuric acid (2 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (to remove unreacted acid), and finally 100 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to yield the pure product.

This protocol is a generalized adaptation. Specific reaction times and purification methods may vary based on the substituent. A similar approach starting from benzyl cyanide is also well-established.[3]

Spectroscopic Property Comparison

Spectroscopy provides a direct window into how substituents alter the electronic landscape of the molecule.

Table 1: Comparative Spectroscopic Data for para-Substituted Ethyl Phenylacetates

Substituent (X)Hammett Constant (σp)¹³C NMR δ (C=O) (ppm)FT-IR ν (C=O) (cm⁻¹)
-NO₂ 0.78~171.5~1745
-Cl 0.23~170.8~1740
-H 0.00~170.5~1735
-CH₃ -0.17~170.2~1732
-OCH₃ -0.27~169.9~1730

Note: The NMR values are estimates based on typical ranges and substituent effects. The carbonyl carbon in esters typically appears between 170-185 ppm.[4][5][6] IR values are based on the principle that electron-withdrawing groups increase the C=O bond strength and frequency.[7][8][9]

Analysis of Trends:

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment. Electron-withdrawing groups like -NO₂ pull electron density away from the carbonyl carbon, deshielding it and causing its resonance to appear at a higher chemical shift (downfield).[10][11] Conversely, electron-donating groups like -OCH₃ shield the carbonyl carbon, shifting its resonance upfield.[10][11]

  • FT-IR Spectroscopy: The stretching frequency of the carbonyl bond (ν_C=O) is a function of its bond strength. EWGs inductively pull electron density from the carbonyl group, which increases the C=O double bond character and results in a higher stretching frequency.[9][12] EDGs, through resonance, can donate electron density, which increases the single-bond character of the C=O bond and lowers its stretching frequency.[7][13]

Physicochemical Property Comparison: Acidity and Reactivity

The electronic effects of substituents directly influence the acidity of the α-protons (protons on the carbon adjacent to the carbonyl) and the reactivity of the ester towards hydrolysis.

Table 2: Comparative Physicochemical Data for Substituted Phenylacetic Acids/Esters

Substituent (X)pKa of Phenylacetic AcidRelative Rate of Hydrolysis (k_rel)
-NO₂ ~3.9High
-Cl 4.19[14]Moderate-High
-H 4.31[15][16]Baseline (1)
-CH₃ 4.37[14]Low
-OCH₃ ~4.5Very Low

Note: pKa values are for the corresponding phenylacetic acids, which are excellent proxies for the acidity of the α-protons in the esters.[14][15][17] Relative hydrolysis rates are qualitative but follow established linear free-energy relationships.

Analysis of Trends:

  • Acidity of α-Protons (pKa): A lower pKa indicates a stronger acid.[18] Electron-withdrawing groups stabilize the conjugate base (enolate) formed upon deprotonation of an α-proton. This increased stability makes the proton more acidic. The strong EWG effect of the nitro group (-NO₂) significantly lowers the pKa compared to the parent phenylacetic acid.[19]

  • Rate of Base-Catalyzed Hydrolysis: This reaction is a cornerstone for studying electronic effects and is often used to generate Hammett plots.[20][21] The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon. EWGs make the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack, increasing the reaction rate. EDGs have the opposite effect, slowing the reaction down.[22]

The Hammett Plot: Quantifying Electronic Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the impact of meta- and para-substituents on reaction rates and equilibria.[21][23]

The equation is: log(kₓ / k₀) = ρσ

Where:

  • kₓ is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to electronic effects.[21]

G cluster_0 Experimental Workflow cluster_1 Data Analysis A 1. Synthesize Series (p-NO₂, p-Cl, p-H, p-CH₃, p-OCH₃) B 2. Measure Hydrolysis Rate Constants (kₓ and k₀) via UV-Vis or Conductivity A->B C 3. Obtain Hammett Substituent Constants (σ) B->C D 4. Plot log(kₓ/k₀) vs. σ C->D E 5. Perform Linear Regression Slope = ρ (Reaction Constant) D->E F 6. Interpret ρ value E->F

Caption: Workflow for constructing and interpreting a Hammett plot.

For the base-catalyzed hydrolysis of ethyl phenylacetates, a positive ρ value is expected. This indicates that the reaction is accelerated by electron-withdrawing groups, which signifies a buildup of negative charge in the transition state of the rate-determining step (the attack of the hydroxide ion on the carbonyl carbon).[21][24]

Computational Modeling

Modern computational chemistry provides invaluable insights into electronic structure. Methods like Density Functional Theory (DFT) can be used to calculate and visualize properties that are difficult to measure experimentally.[25][26]

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution on the molecular surface. For a phenylacetate with an EWG like -NO₂, the map would show a more positive (blue) potential around the carbonyl carbon, indicating its higher electrophilicity. Conversely, an EDG like -OCH₃ would result in a less positive (more green/yellow) potential.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. EWGs generally lower the energy of both orbitals, while EDGs raise them.[11][27] The HOMO-LUMO energy gap can be correlated with the molecule's reactivity and its UV-Vis absorption properties.[28]

Conclusion

The electronic properties of substituted phenylacetates are systematically and predictably controlled by the interplay of inductive and resonance effects of the aromatic substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and the acidity of the α-protons, leading to higher rates of hydrolysis and characteristic downfield shifts in ¹³C NMR and higher frequencies in IR spectroscopy. Electron-donating groups produce the opposite effects. These relationships, quantifiable through the Hammett equation, provide a robust framework for the rational design of molecules with tailored reactivity and properties, a cornerstone of modern drug discovery and materials science.

References

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  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, 2, 27. [Link]

  • Kresge, A. J., & Tang, Y. C. (1982). Acidities of some substituted phenylacetic acid nitriles, tert-butyl esters and dimethylamides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1295-1298. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Jaffe, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

  • Gomez, J. C. V., et al. (2015). Conformational Analysis and Electronic Interactions of Some 4′-Substituted-2-ethylthio-phenylacetates. The Journal of Physical Chemistry A, 119(18), 4245–4254. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Acidic nature comparison; benzoic acid and phenylacetic acid. Retrieved from [Link]

  • Beckett, A. H., & Moffat, A. C. (1969). The influence of substitution in phenylacetic acids on their performance in the buccal absorption test. Journal of Pharmacy and Pharmacology, 21(S1), 144S-150S. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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  • Tanizawa, K., & Bender, M. L. (1974). alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate. The Journal of biological chemistry, 249(7), 2130–2134. [Link]

  • Fiaschi, R., et al. (1986). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 1027-1031. [Link]

  • West, N. A., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 18, 484-493. [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Wilson, A. D., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • Gray, T. G., et al. (2014). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. Inorganic chemistry, 53(21), 11639–11651. [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Understanding the Hammett Equation. Retrieved from [Link]

  • Jetir.org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • van der Water, S. J., et al. (2006). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 4(2), 99-122. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(1), 22-34. [Link]

  • West, N. A., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Archives. [Link]

  • Dimmock, J. R., et al. (2003). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of medicinal chemistry, 46(13), 2683–2693. [Link]

  • Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(2), 169-176. [Link]

  • West, N. A., et al. (2022). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]

  • University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 8.3: pKa Values. Retrieved from [Link]

  • de Souza, G. D., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 384–395. [Link]

  • Fu, C. C., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program. [Link]

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  • ChemRxiv. (2019). A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Review. [Link]

  • Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Journal of clinical investigation, 90(5), 2288-2295. [Link]

  • Chemical Review and Letters. (2021). Experimental and computational investigations of some new cabamothioate compounds. Retrieved from [Link]

  • Askes, S. H. C., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without pH Electrodes. Analytical Chemistry, 95(43), 15993–16000. [Link]

  • Pinto, M. F., et al. (2021). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 13(28), 3186-3193. [Link]

  • MOST Wiedzy. (n.d.). Do Phenyl Substituents Affect the Properties of Azobenzocrown Derivatives?. Retrieved from [Link]

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  • Green, M. L. H., et al. (2018). Understanding and tuning the electronic structure of pentalenides. Chemical Science, 9(29), 6213–6223. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2,3-difluoro-5-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. Methyl 2,3-difluoro-5-methoxyphenylacetate, a specialized reagent in organic synthesis, demands a meticulous and informed approach to its disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific rationale to ensure this compound is managed responsibly from cradle to grave.

Our core principle is that a well-defined disposal protocol is not merely a regulatory hurdle but an integral part of experimental design and laboratory safety. This document is structured to provide not just a set of instructions, but the reasoning behind them, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards are associated with its reactive functional groups: the difluoroacetate moiety and the aromatic ring. Thermal decomposition, for instance, can lead to the release of highly toxic and corrosive hydrogen fluoride gas[1].

Table 1: Inferred Hazard Profile of Methyl 2,3-difluoro-5-methoxyphenylacetate

Hazard CategoryInferred Risk and RationaleRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin[2]. The difluoroacetate group can cause severe irritation or chemical burns[1].Avoid all personal contact, including inhalation[3]. Use in a well-ventilated area or a chemical fume hood[4].
Skin Corrosion/Irritation Expected to cause skin irritation, and potentially severe burns upon prolonged contact[1][2].Wear impervious gloves (e.g., nitrile) and a lab coat. Remove contaminated clothing immediately[1][3][5].
Eye Damage/Irritation Poses a risk of serious eye damage[1][2].Wear safety goggles or a face shield[5]. Ensure an eyewash station is readily accessible[6].
Flammability Many similar phenylacetate and acetate esters are flammable liquids[1][7][8][9].Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground equipment[1].
Environmental Hazards Discharge into the environment must be avoided[10][11]. As a fluorinated organic compound, it may be persistent and requires specialized disposal to prevent environmental contamination[12][13].Do not let the product enter drains[3][14]. Collect all waste for approved disposal.
Regulatory Framework: The Principle of Compliant Disposal

The disposal of Methyl 2,3-difluoro-5-methoxyphenylacetate falls under regulations governing hazardous chemical waste. While this specific compound may not be listed by name, its properties classify it as hazardous. In the United States, the Environmental Protection Agency (EPA) provides guidance on the disposal of chemical waste, including per- and polyfluoroalkyl substances (PFAS), which are also fluorinated compounds known for their persistence[12][15]. Although not a PFAS, the carbon-fluorine bonds in its structure suggest that high-temperature incineration is a probable requirement for its complete destruction[12].

It is imperative to consult your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance based on federal, state, and local regulations and manage the final disposal through licensed hazardous waste contractors.

Pre-Disposal Protocol: Preparation and Segregation

Proper preparation is critical to ensure the safe and efficient removal of chemical waste. This process begins the moment the compound is designated for disposal.

Step-by-Step Pre-Disposal Workflow:

  • Segregation: Do not mix Methyl 2,3-difluoro-5-methoxyphenylacetate with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to hazardous reactions[1]. It should be classified as a halogenated organic solvent waste .

  • Containment: The primary container must be in good condition, free of cracks or residue on the outside, and have a securely fitting cap[10]. If the original container is compromised, transfer the waste to a new, appropriate, and clean container.

  • Labeling: This is a non-negotiable safety step. The waste container must be clearly labeled with:

    • The full chemical name: "Waste Methyl 2,3-difluoro-5-methoxyphenylacetate"

    • The words "Hazardous Waste"

    • A clear indication of the primary hazards (e.g., "Flammable," "Corrosive," "Toxic")[5]

    • The accumulation start date.

  • Secure Storage: Store the labeled waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the laboratory, away from drains, and segregated from incompatible chemicals like strong oxidizing agents or bases[1][16].

Disposal Decision Workflow

The following diagram illustrates the logical steps for handling Methyl 2,3-difluoro-5-methoxyphenylacetate waste from generation to final disposal.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS & Licensed Contractor Procedures Start Waste Generated (Methyl 2,3-difluoro-5-methoxyphenylacetate) Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms Segregate->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store Request Request Waste Pickup from EHS Store->Request Collect EHS Collects Waste from Laboratory Request->Collect Transport Transport to Central Hazardous Waste Facility Collect->Transport Dispose Final Disposal via Licensed Contractor Transport->Dispose Incinerate High-Temperature Incineration (Recommended Method) Dispose->Incinerate Breaks C-F bonds caption Figure 1. Disposal Workflow for Methyl 2,3-difluoro-5-methoxyphenylacetate.

Caption: Figure 1. Disposal Workflow for Methyl 2,3-difluoro-5-methoxyphenylacetate.

Final Disposal Protocol: From Lab to Licensed Facility

The final stage of disposal involves the transfer of custody to trained professionals. Your role is to ensure the waste is ready for safe transport.

  • Personal Protective Equipment (PPE): Before handling the waste container for pickup, don the appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves[5][6].

  • Schedule Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.

  • Documentation: Complete any required waste manifest or pickup forms provided by your EHS office. Accurate documentation is a legal requirement.

  • Handover: Meet the EHS personnel at the scheduled time. Ensure they are aware of the container's contents and any associated hazards.

The subsequent disposal will be managed by a licensed contractor. For fluorinated organic compounds, the preferred method is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride that are produced during combustion[12][13]. This method is effective at breaking the strong carbon-fluorine bonds, ensuring complete destruction of the compound[12]. Alternative methods for certain hazardous wastes include secure hazardous waste landfills, but this is less ideal for persistent organic compounds[13][17].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, even with careful planning. A clear and immediate response is vital.

In Case of a Spill:

  • Alert Personnel: Immediately notify everyone in the vicinity[5].

  • Assess the Hazard: If the spill is large or in a poorly ventilated area, evacuate and contact EHS or the emergency response team.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or a commercial spill kit[3]. Do not use combustible materials like paper towels.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[11].

  • Decontaminate: Clean the spill area as directed by the SDS for a similar compound or by your EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research institution. The responsible management of chemicals like Methyl 2,3-difluoro-5-methoxyphenylacetate is a shared responsibility that safeguards our collective pursuit of scientific advancement.

References

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  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Methyl difluoroacetate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methyl Difluoroacetate.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Methyl 3-methoxyphenylacetate.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • CDH Fine Chemical. (n.d.). PHENYL ETHYL PHENYL ACETATE CAS NO 102-20-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • TargetMol. (2026, February 20). Safety Data Sheet.
  • ChemScene. (2023, May 30). Safety Data Sheet: Methyl 2-(2,6-difluorophenyl)acetate.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Babst, Calland, Clements and Zomnir, P.C. (2024, April 29). EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes.
  • Santa Cruz Biotechnology, Inc. (n.d.). Methyl phenylacetate Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 22). SAFETY DATA SHEET.
  • BASF. (2026, February 6). Safety data sheet.
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Methyl 2,3-difluoro-5-methoxyphenylacetate
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